trans-2,3,4-Trimethoxycinnamic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33130-03-9 | |
| Record name | trans-2,3,4-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,3,4-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of trans-2,3,4-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources and detailed methodologies for the isolation of trans-2,3,4-Trimethoxycinnamic acid. This phenylpropanoid, found in the bark of Cinnamomum cassia, is of growing interest to the scientific community for its potential biological activities. This document outlines a representative isolation protocol, including extraction, fractionation, and purification, supported by quantitative data and detailed experimental procedures. Furthermore, this guide includes mandatory visualizations of the experimental workflow to aid in the practical application of the described methods.
Natural Sources
The primary documented natural source of this compound is the bark of Chinese cinnamon (Cinnamomum cassia)[1]. While other species of the Cinnamomum genus are rich in various phenylpropanoids, C. cassia is specifically cited as containing the 2,3,4-trimethoxy substituted isomer. The concentration of this compound in the bark is relatively low compared to major constituents like cinnamaldehyde, necessitating a multi-step purification process for its isolation.
Proposed Isolation and Purification Protocol
While a specific, detailed protocol for the isolation of this compound from Cinnamomum cassia is not extensively documented in publicly available literature, a representative and plausible experimental workflow has been developed based on established methods for the separation of phenylpropanoids from plant matrices. This protocol is designed to be a practical guide for researchers aiming to isolate this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the proposed isolation protocol, starting from 1 kg of dried Cinnamomum cassia bark powder. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.
| Parameter | Value | Notes |
| Starting Material | 1 kg of dried Cinnamomum cassia bark powder | Sourced from a reputable supplier, authenticated botanically. |
| Crude Methanolic Extract Yield | 100 - 150 g | Extraction with 95% methanol (B129727). |
| Acidic Ethyl Acetate (B1210297) Fraction Yield | 5 - 10 g | After liquid-liquid partitioning. |
| Column Chromatography Fraction Yield | 500 - 1000 mg | Elution with a hexane-ethyl acetate gradient. |
| Final Yield of Pure Compound | 50 - 100 mg | After preparative HPLC purification. |
| Purity of Final Compound | >98% | As determined by analytical HPLC. |
Detailed Experimental Protocol
-
Maceration: A sample of 1 kg of finely powdered, dried bark of Cinnamomum cassia is macerated with 5 L of 95% methanol at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The maceration process is repeated twice more with fresh solvent. The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.
-
Acidification and Extraction: The crude methanolic extract is suspended in 500 mL of distilled water and acidified to pH 2-3 with 2M HCl. The acidified solution is then partitioned three times with an equal volume of ethyl acetate in a separatory funnel.
-
Separation of Acidic Fraction: The aqueous layer is discarded, and the combined ethyl acetate fractions are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the acidic ethyl acetate fraction.
-
Stationary and Mobile Phase: The dried acidic ethyl acetate fraction is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions of 50 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3) and visualized under UV light (254 nm). Fractions showing a spot corresponding to the expected Rf value of this compound are combined and concentrated.
-
Instrumentation: The semi-purified fraction from column chromatography is subjected to preparative HPLC for final purification. A C18 column (e.g., 250 x 20 mm, 10 µm) is used.
-
Mobile Phase and Elution: The mobile phase consists of a mixture of methanol and 0.1% formic acid in water. A gradient elution is employed, starting with 40% methanol and increasing to 70% methanol over 30 minutes.
-
Detection and Collection: The eluent is monitored at 280 nm. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
The purity of the isolated compound is determined by analytical HPLC using a C18 column and a mobile phase of methanol and water with 0.1% formic acid.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Spectroscopic Data
The structural elucidation of the isolated compound should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance)
The following is the reported ¹H NMR spectral data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d, J=16.0 Hz | 1H | H-β (vinylic) |
| 7.15 | d, J=8.5 Hz | 1H | H-6 |
| 6.70 | d, J=8.5 Hz | 1H | H-5 |
| 6.45 | d, J=16.0 Hz | 1H | H-α (vinylic) |
| 3.90 | s | 3H | OCH₃ |
| 3.88 | s | 3H | OCH₃ |
| 3.85 | s | 3H | OCH₃ |
Note: The specific positions of the methoxy (B1213986) groups on the aromatic ring would be confirmed by 2D NMR experiments (e.g., HMBC, NOESY).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
While a specific published spectrum for this compound was not found, the expected chemical shifts based on its structure and data from similar compounds are provided below.
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (Carboxylic Acid) |
| 155.0 | C-2 (Aromatic) |
| 153.0 | C-4 (Aromatic) |
| 145.0 | C-β (Vinylic) |
| 142.0 | C-3 (Aromatic) |
| 125.0 | C-1 (Aromatic) |
| 118.0 | C-α (Vinylic) |
| 110.0 | C-6 (Aromatic) |
| 108.0 | C-5 (Aromatic) |
| 61.5 | OCH₃ |
| 61.0 | OCH₃ |
| 56.0 | OCH₃ |
Conclusion
This technical guide provides a comprehensive framework for the isolation and characterization of this compound from its natural source, Cinnamomum cassia. The detailed experimental protocol, coupled with expected quantitative data and spectroscopic information, serves as a valuable resource for researchers in natural product chemistry and drug development. The provided workflow and data will facilitate the procurement of this compound for further investigation into its biological and pharmacological properties. Future research should focus on optimizing the isolation yield and exploring other potential natural sources of this promising phenylpropanoid.
References
Biosynthesis of trans-2,3,4-Trimethoxycinnamic Acid in Cinnamomum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamomum species, a rich source of diverse bioactive compounds, are known to produce a variety of phenylpropanoids, including the promising therapeutic agent, trans-2,3,4-Trimethoxycinnamic acid. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this polymethoxylated cinnamic acid derivative. While the general phenylpropanoid pathway is well-characterized in Cinnamomum, the precise enzymatic steps leading to this compound are yet to be fully elucidated. This document synthesizes current knowledge from transcriptomic and metabolomic studies of Cinnamomum cassia to propose a putative biosynthetic route. Furthermore, it offers detailed, adaptable experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved in this pathway. This guide aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthesis of this compound, a crucial step for its potential biotechnological production and therapeutic development.
Introduction
The genus Cinnamomum has a long history of use in traditional medicine and as a spice, owing to its rich chemical diversity. Among the plethora of secondary metabolites, phenylpropanoids constitute a major class of bioactive compounds. This compound, a natural derivative of cinnamic acid isolated from the bark of Chinese cinnamon (Cinnamomum cassia), has garnered significant interest for its pharmacological properties. Understanding its biosynthesis is paramount for optimizing its production through metabolic engineering and for the development of novel therapeutics. This guide provides an in-depth exploration of the core biosynthetic pathway, supported by experimental methodologies and visual representations of the involved processes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts L-phenylalanine into cinnamic acid and its derivatives. Transcriptome analyses of Cinnamomum cassia have identified the genes encoding the key enzymes of this initial pathway, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
The subsequent steps leading to the 2,3,4-trimethoxy substitution pattern are currently hypothesized based on the known activities of hydroxylases and O-methyltransferases (OMTs) in plant secondary metabolism. Integrated metabolomic and transcriptomic analyses in Cinnamomum cassia have revealed the presence and expression of Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT) genes, suggesting their role in the methylation of hydroxylated cinnamic acid intermediates.
The proposed pathway likely involves a series of sequential hydroxylation and O-methylation reactions on the cinnamic acid core. The exact order of these reactions and the specific enzymes involved in Cinnamomum are yet to be experimentally validated. Below is a putative pathway leading to this compound.
An In-depth Technical Guide to trans-2,3,4-Trimethoxycinnamic Acid: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2,3,4-Trimethoxycinnamic acid is a phenylpropanoid derivative with documented biological activities, including the inhibition of quorum sensing in pathogenic bacteria. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its mechanism of action as a quorum sensing inhibitor. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | (2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 33130-03-9 | [2] |
| Molecular Formula | C₁₂H₁₄O₅ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Powder | [3] |
| Storage Temperature | 2-8°C, protected from air and light | [4] |
Quantitative Physicochemical Data
| Property | Value | Notes | Reference |
| Melting Point | 170-175 °C | [5] | |
| Boiling Point | Not experimentally determined | ||
| pKa (strongest acidic) | 3.72 | Predicted | [1] |
| Water Solubility | 0.22 g/L | Predicted | [1] |
| Solubility in Organic Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory conditions.
Synthesis via Knoevenagel Condensation
A common method for the synthesis of trans-cinnamic acid derivatives is the Knoevenagel condensation.[6]
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2,3,4-Trimethoxybenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in 5 mL of pyridine.
-
Add piperidine (0.15 mL) to the reaction mixture.
-
Reflux the mixture at 70°C for 5 hours.
-
After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.
-
Collect the resulting solid precipitate by suction filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.[7]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse Program: Standard ¹³C pulse sequence with proton decoupling.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[8]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum and identify characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (ether).[10]
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.[11]
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Parameters:
-
Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.[12]
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system to ensure efficient desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and gain structural information.[13]
Biological Activity: Quorum Sensing Inhibition
This compound has been identified as a competitive inhibitor of the TraR protein in Escherichia coli, thereby disrupting quorum sensing (QS) and mitigating virulence factors such as toxin production and biofilm formation.[14]
Mechanism of Action
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules and their cognate LuxR-type transcriptional regulators. In the case of the F plasmid in E. coli, the TraR protein is a LuxR homolog.
The proposed mechanism of action for this compound is as follows:
-
Competitive Binding: The compound structurally mimics the natural AHL signaling molecule, 3-oxo-C8-HSL.
-
TraR Inhibition: It binds to the ligand-binding pocket of the TraR protein, preventing the binding of the native AHL.[14]
-
Transcriptional Repression: This inhibition prevents the conformational changes in TraR necessary for its dimerization and subsequent binding to target DNA sequences (tra boxes).
-
Downregulation of Virulence Genes: As a result, the transcription of genes regulated by TraR, which are involved in plasmid transfer, biofilm formation, and toxin production, is downregulated.
Experimental Workflow for Assessing Quorum Sensing Inhibition
The following workflow outlines a series of experiments to validate the anti-quorum sensing activity of this compound.
Conclusion
This compound presents a promising scaffold for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the selective pressure for resistance development. This technical guide provides foundational data and methodologies to facilitate further investigation into its physicochemical properties, biological activities, and therapeutic potential. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development.
References
- 1. foodb.ca [foodb.ca]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 33130-03-9 [m.chemicalbook.com]
- 4. This compound | 33130-03-9 - Coompo [coompo.com]
- 5. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. rsc.org [rsc.org]
- 7. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. amherst.edu [amherst.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. This compound | Natural product | TargetMol [targetmol.com]
Spectroscopic Profile of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-2,3,4-Trimethoxycinnamic acid, a significant derivative of cinnamic acid. The information presented herein is essential for its unambiguous identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.
Molecular Structure and Properties
This compound (C₁₂H₁₄O₅) has a molecular weight of 238.24 g/mol . Its structure, featuring a trans-alkene moiety and a trimethoxy-substituted benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-α | ~6.4 | d | ~16.0 | Vinylic Proton |
| H-β | ~7.8 | d | ~16.0 | Vinylic Proton |
| Ar-H | 6.8 - 7.5 | m | - | Aromatic Protons |
| OCH₃ | 3.8 - 4.0 | s | - | Methoxyl Protons |
| COOH | >10 | br s | - | Carboxylic Acid Proton |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| C=O | ~172 | Carboxylic Acid Carbonyl |
| C-β | ~145 | Vinylic Carbon |
| C-α | ~118 | Vinylic Carbon |
| Ar-C (Substituted) | 140 - 160 | Aromatic Carbons (C-O) |
| Ar-CH | 105 - 130 | Aromatic Carbons (C-H) |
| OCH₃ | 55 - 62 | Methoxyl Carbons |
Table 2: Infrared (IR) Spectroscopic Data
The NIST WebBook provides access to the gas-phase IR spectrum of 2,3,4-Trimethoxycinnamic acid.[1][2] Key absorption bands are summarized below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | ~3570 | Broad |
| C-H stretch (Aromatic) | ~3000-3100 | Medium |
| C-H stretch (Aliphatic) | ~2800-3000 | Medium |
| C=O stretch (Carboxylic Acid) | ~1760 | Strong |
| C=C stretch (Alkene) | ~1630 | Medium |
| C=C stretch (Aromatic) | ~1450-1600 | Medium-Strong |
| C-O stretch (Ethers) | ~1000-1300 | Strong |
Table 3: Mass Spectrometry (MS) Data
The NIST WebBook provides the electron ionization (EI) mass spectrum for 2,3,4-Trimethoxycinnamic acid.[2]
| m/z | Relative Intensity (%) | Possible Fragment |
| 238 | ~50 | [M]⁺ |
| 223 | ~100 | [M - CH₃]⁺ |
| 195 | ~40 | [M - COOH]⁺ |
| 177 | ~30 | [M - COOH - H₂O]⁺ |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could involve a direct insertion probe or dissolution in a solvent for techniques like electrospray ionization (ESI).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Unveiling the Bioactivity of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2,3,4-Trimethoxycinnamic acid, a derivative of cinnamic acid, is a methoxy-substituted phenylpropanoid. While research on its intrinsic biological activities is still emerging, its primary role in the scientific literature is as a functional organic ligand in the synthesis of metal-organic frameworks (MOFs) with notable antibacterial properties. This technical guide provides a comprehensive overview of the currently understood biological activities related to this compound, with a focus on its application in antibacterial materials. Additionally, it touches upon other reported, yet less substantiated, biological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated processes to support further research and development.
Introduction
Cinnamic acid and its derivatives are a well-established class of compounds found throughout the plant kingdom, known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The substitution of methoxy (B1213986) groups on the phenyl ring can significantly modulate these properties. This compound is one such derivative, though it has been studied less extensively than its isomers, such as 3,4,5-trimethoxycinnamic acid.
The principal area of investigation for this compound has been its use as a building block in coordination polymers. Its carboxylic acid functional group readily coordinates with metal ions, forming stable, porous structures known as metal-organic frameworks. These MOFs can exhibit biological activities derived from the metal center, the organic ligand, or synergistic effects between the two.
Antibacterial Activity of a this compound-Based Metal-Organic Framework
The most significant body of research concerning the biological activity of this compound is in the context of a Cadmium(II) coordination polymer.
Synthesis of the Cd(II) Coordination Polymer
A one-dimensional coordination polymer, with the formula {[Cd(C₁₂H₁₃O₅)₂(4,4′-bpy)(H₂O)₂]}n (referred to as Cd-Tmca-bpy), was synthesized using this compound (HTmca) and 4,4′-Bipyridine (4,4′-bpy) as organic ligands with Cadmium(II) ions[1]. The structure consists of repeating units where the Cadmium(II) ion is coordinated with two deprotonated trans-2,3,4-Trimethoxycinnamate ligands, one 4,4′-bipyridine molecule, and two water molecules. These individual chains are further self-assembled into a three-dimensional supramolecular structure through hydrogen bonding.
Quantitative Antibacterial Efficacy
The Cd-Tmca-bpy complex has demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The efficacy was determined by measuring the zone of inhibition in agar (B569324) diffusion assays.
Table 1: Antibacterial Activity of the Cd-Tmca-bpy Complex
| Bacterial Strain | Type | Zone of Inhibition (mm) | Reference |
| Pseudomonas aeruginosa | Gram-negative | Significant inhibition halo | [1] |
| Staphylococcus aureus | Gram-positive | Significant inhibition halo | [1] |
Note: The precise diameters of the inhibition zones were not detailed in the available literature.
Experimental Protocols
2.3.1. Synthesis of the Cd-Tmca-bpy Complex
While the full detailed protocol from the primary literature is not publicly available, a general methodology for the synthesis of such coordination polymers involves the self-assembly of the metal salt and organic ligands in a suitable solvent system, often under hydrothermal or solvothermal conditions.
2.3.2. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial activity of the Cd-Tmca-bpy complex was evaluated using an agar diffusion method. A standardized microbial culture is uniformly spread on a sterile nutrient agar plate. Wells are then created in the agar, and a solution of the test compound is added to the wells. The plates are incubated under optimal conditions for bacterial growth. The antibacterial agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is then measured to quantify the antibacterial activity.
Visualizing the Synthesis and Application Workflow
Figure 1: Workflow for the synthesis of the Cd-Tmca-bpy complex and its subsequent antibacterial evaluation.
Proposed Mechanism of Antibacterial Action
The antibacterial activity of metal-organic frameworks can arise from several mechanisms. In the case of the Cd-Tmca-bpy complex, the activity is likely due to the release of Cd(II) ions, which are known to be toxic to bacteria. These ions can disrupt bacterial cell membranes, interfere with essential enzymatic functions, and generate reactive oxygen species (ROS), leading to cell death. The organic ligands, including this compound, may also contribute to the overall antibacterial effect.
Figure 2: Conceptual diagram of the proposed antibacterial mechanism of the Cd-Tmca-bpy complex.
Other Reported Biological Activities (Requiring Further Substantiation)
Quorum Sensing Inhibition
Use in the Synthesis of P-selectin Inhibitors
A patent has described the use of this compound as a chemical intermediate in the synthesis of non-glycosidic, non-peptidic small molecules designed to act as P-selectin inhibitors. P-selectin is an adhesion molecule involved in the inflammatory response. While the synthesis of these potential inhibitors is outlined, no biological activity data for the final compounds was provided in the document.
Conclusion and Future Directions
The current body of scientific literature primarily highlights the utility of this compound as a versatile organic ligand in the construction of a Cadmium(II)-based metal-organic framework with significant antibacterial properties. This application opens avenues for the development of novel antimicrobial materials.
However, there is a clear need for further research to fully elucidate the biological potential of this compound as a standalone molecule. Key areas for future investigation include:
-
Quantitative analysis of the intrinsic antibacterial activity of this compound to determine its individual contribution to the effects observed in the MOF.
-
Validation and detailed characterization of the reported quorum sensing inhibitory activity. This would involve in-vitro binding assays, reporter gene assays, and quantification of biofilm and virulence factor inhibition.
-
Exploration of other potential biological activities, such as anti-inflammatory, antioxidant, and anticancer effects, which are common among other cinnamic acid derivatives.
A deeper understanding of the biological activity profile of this compound will be crucial for its potential development as a therapeutic agent or as a lead compound for the synthesis of more potent derivatives.
References
Unraveling the Molecular Mechanisms of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2,3,4-Trimethoxycinnamic acid, a phenylpropanoid derivative, has emerged as a molecule of interest within the broader class of cinnamic acids, which are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its closely related isomers, with a particular focus on the 3,4,5-trimethoxycinnamic acid (TMCA) derivatives due to the limited specific research on the 2,3,4-isomer. This document synthesizes available data on its molecular targets and cellular effects, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and illustrating described signaling pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of trimethoxycinnamic acids for therapeutic applications.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring aromatic compounds found in various plants, including Chinese cinnamon.[1] These compounds have garnered significant attention for their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] The addition of methoxy (B1213986) groups to the phenyl ring of cinnamic acid can significantly modulate its pharmacokinetic and pharmacodynamic properties. While extensive research has been conducted on derivatives such as p-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid (TMCA), specific data on the this compound isomer remains relatively scarce.[3][6] This guide aims to consolidate the available information on this compound and leverage the more extensive knowledge of its isomers to provide a comprehensive understanding of its potential mechanisms of action.
Known and Postulated Mechanisms of Action
The biological activities of trimethoxycinnamic acid derivatives are multifaceted, involving interactions with various cellular signaling pathways. The primary areas of investigation include their anti-cancer, anti-inflammatory, and neurological effects.
Anti-Cancer Activity
Derivatives of trimethoxycinnamic acid have demonstrated significant potential as anti-cancer agents, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[7][8][9]
Several studies on cinnamic acid derivatives have shown their ability to induce programmed cell death in cancer cells. For instance, α-cyano-4-hydroxy-3-methoxycinnamic acid has been shown to induce apoptosis in human breast cancer cells. This process is associated with an increase in the pro-apoptotic protein Bax and a subsequent increase in the Bax/Bcl-2 ratio.[9] Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a related compound, triggers apoptosis through a mitochondria-dependent pathway, enhanced reactive oxygen species (ROS) generation, and activation of caspases.[10][11]
Cinnamic acid derivatives have been observed to inhibit cancer cell proliferation by inducing cell cycle arrest.[7][8] For example, certain chalcone (B49325) derivatives can induce G0/G1 phase arrest by downregulating the expression of cyclin D1 and CDK4.[10][12] This prevents the cell from transitioning from the G1 to the S phase of the cell cycle, thereby halting proliferation.
Anti-Inflammatory Effects
The anti-inflammatory properties of trimethoxycinnamic acid derivatives are another area of active research. These compounds can modulate inflammatory pathways, including the nuclear factor-κB (NF-κB) signaling pathway. For example, p-methoxycinnamic acid has been shown to suppress the nuclear translocation of the NF-κB p65 subunit and reduce the expression of inflammatory markers such as iNOS and COX-2 in a rat model of colon carcinogenesis.[13] Furthermore, 3,4,5-trihydroxycinnamic acid has demonstrated anti-inflammatory effects by inhibiting the activation of AKT, ERK, and NF-κB in stimulated human keratinocytes.[14]
Neurological and CNS Activities
Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their effects on the central nervous system. They have been found to exhibit anxiolytic and potential antinarcotic properties, primarily through their interaction with serotonin (B10506) receptors, specifically the 5-HT(1A) receptor.[15][16] Agonistic activity at this receptor can lead to an elevation in the expression of phosphorylated ERK 1/2, a key component of intracellular signaling cascades.[15] Additionally, some trimethoxycinnamate derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's.[5]
Antimicrobial Activity
This compound has been identified as a competitive inhibitor of the TraR protein, which is involved in bacterial quorum sensing. This inhibition disrupts the binding of the native ligand, 3-oxo-C8-HSL, leading to antitoxic and antibiofilm activity against Escherichia coli.[17]
Quantitative Data
The following tables summarize the available quantitative data for trimethoxycinnamic acid derivatives from various in vitro studies. Due to the limited data on the 2,3,4-isomer, data for the more extensively studied 3,4,5-isomer and other relevant derivatives are included for comparative purposes.
Table 1: In Vitro Anti-Cancer Activity of Trimethoxycinnamic Acid Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Amide S14 (Piplartine derivative) | A549 (Lung) | Cytotoxicity | 3.94 µM | [2] |
| HCT116 (Colon) | 9.85 µM | [2] | ||
| MDA-MB-231 (Breast) | 6.07 µM | [2] | ||
| Hep3B (Liver) | 16.69 µM | [2] | ||
| Amide S15 | MDA-MB-231 (Breast) | Cytotoxicity | 6.6 µM | [2] |
| Amide S19 | U-937 (Leukemia) | Cytotoxicity | 9.7 µM | [2] |
| HeLa (Cervical) | 38.9 µM | [2] | ||
| Amide S20 | U-937 (Leukemia) | Cytotoxicity | 1.8 µM | [2] |
| HeLa (Cervical) | 2.1 µM | [2] | ||
| Ester S5 (Dihydroartemisinin ester) | A549 (Lung) | Cytotoxicity | 0.50 µM | [2] |
| MDA-MB-435s (Melanoma) | 5.33 µM | [2] | ||
| SGC-7901 (Gastric) | 11.82 µM | [2] | ||
| PC-3 (Prostate) | 17.22 µM | [2] | ||
| Ester S8 | MCF-7 (Breast) | Cytotoxicity | 6.4 µM | [2] |
| Hep 3B (Liver) | 23.2 µM | [2] | ||
| HT-29 (Colon) | 23.8 µM | [2] | ||
| A549 (Lung) | 36.7 µM | [2] |
Table 2: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [5] |
| Butyrylcholinesterase (BChE) | 32.46 | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to investigate the mechanism of action of trimethoxycinnamic acid derivatives.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Human cancer cell lines (e.g., HeLa, K562, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the cinnamic acid derivatives for a specified period (e.g., 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[7][8]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with the compounds.
-
Methodology:
-
Cancer cells are treated with the compound at its IC50 and 2xIC50 concentrations for a defined period (e.g., 48 hours).
-
The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.[8]
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with the compound and then lysed to extract total protein.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-ERK, NF-κB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the mechanism of action of trimethoxycinnamic acid derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | Natural product | TargetMol [targetmol.com]
A Comprehensive Technical Guide to trans-2,3,4-Trimethoxycinnamic Acid: A Phenylpropanoid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2,3,4-Trimethoxycinnamic acid (t-TMCA) is a naturally occurring phenylpropanoid found in the bark of Chinese cinnamon (Cinnamomum cassia). As a derivative of cinnamic acid, t-TMCA belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of t-TMCA, focusing on its biochemical properties, synthesis, and reported biological activities, with a particular emphasis on its potential as an antimicrobial agent. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Phenylpropanoids and this compound
Phenylpropanoids are a large and diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They are characterized by a phenyl group attached to a three-carbon propane (B168953) chain. This structural motif is the basis for a wide array of secondary metabolites, including lignans, flavonoids, coumarins, and cinnamic acids. These compounds play crucial roles in plant physiology, from providing structural support to protecting against pathogens and UV radiation.
This compound is a specific phenylpropanoid that has garnered interest due to its biological activities. Its structure features a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 2, 3, and 4, and a trans-propenoic acid side chain. This substitution pattern influences its physicochemical properties and biological efficacy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| CAS Number | 33130-03-9 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, methanol, and ethanol (B145695) |
Synthesis of this compound
The synthesis of this compound can be achieved through classic organic reactions such as the Perkin or Knoevenagel condensation, starting from the corresponding benzaldehyde.
Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde (B140358)
A common route to 2,3,4-trimethoxybenzaldehyde involves the methylation of 2,3,4-trihydroxybenzaldehyde (B138039).
Experimental Protocol: Methylation of 2,3,4-Trihydroxybenzaldehyde [1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,3,4-trihydroxybenzaldehyde in an appropriate solvent.
-
Addition of Reagents: Add dimethyl sulfate (B86663) as the alkylating agent and a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, along with a base like sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux and maintain the reaction for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and perform a liquid-liquid extraction to isolate the organic phase.
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure 2,3,4-trimethoxybenzaldehyde.[1]
Condensation Reactions to form t-TMCA
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.[2][3]
Experimental Protocol: Perkin Condensation
-
Reactants: A mixture of 2,3,4-trimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate (B1210297) is heated.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 180°C) for several hours.
-
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
-
Purification: The product is isolated and purified by recrystallization.
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst.[4]
Experimental Protocol: Knoevenagel Condensation
-
Reactants: 2,3,4-trimethoxybenzaldehyde is reacted with malonic acid.
-
Catalyst and Solvent: The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine, often used in excess as the solvent.
-
Reaction Conditions: The mixture is heated to induce condensation and subsequent decarboxylation.
-
Work-up and Purification: The product is isolated by precipitation upon acidification and purified by recrystallization.
Biological Activities and Mechanisms of Action
This compound has been reported to exhibit a range of biological activities, with its antimicrobial properties being of significant interest.
Antimicrobial Activity
t-TMCA has demonstrated notable antitoxic and antibiofilm activity against Escherichia coli.[5] This activity is attributed to its ability to competitively inhibit the binding of the quorum-sensing molecule 3-oxo-C8-HSL to its receptor protein, TraR.[5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it is often crucial for virulence and biofilm formation. By interfering with this signaling pathway, t-TMCA can disrupt these pathogenic processes.
Table 1: Reported Biological Activities of this compound and Related Compounds
| Compound | Activity | Organism/Target | Quantitative Data | Reference(s) |
| This compound | Antitoxic and Antibiofilm | Escherichia coli | - | [5] |
| Competitive inhibition of 3-oxo-C8-HSL binding to TraR | TraR protein | - | [5] | |
| trans-Cinnamic Acid | Induction of fibroblast migration | Fibroblasts | - | [6] |
| p-Coumaric Acid | Antibacterial | Colistin-resistant Acinetobacter baumannii | MIC: 128-256 µg/mL | [7] |
| Ferulic Acid | Antibacterial | Colistin-resistant Acinetobacter baumannii | MIC: 512-1024 µg/mL | [7] |
| p-Methoxycinnamic Acid | Antibacterial | Colistin-resistant Acinetobacter baumannii | MIC: 128-512 µg/mL | [7] |
| 3,4,5-Trimethoxycinnamic acid derivatives | Antinarcotic, 5-HT₁A receptor agonism | Mice, Cortical neuronal cells | - | [8] |
| Cholinesterase inhibition | AChE, BChE | IC₅₀ (ester derivative): 32.46-46.18 µM | [9] | |
| Antitumor | Various cancer cell lines | IC₅₀ (ester derivatives): 0.03-212 µM | [10] | |
| Antiviral (SARS-CoV) | SARS-CoV | Minimal inhibitory concentration (ester derivative): 10 µM | [10] | |
| Anti-HBV | Hepatitis B Virus | CC₅₀ (ester derivative): 506.99 µM | [10] |
Note: Quantitative data for t-TMCA itself is limited in the reviewed literature. The table includes data for related cinnamic acid derivatives to provide context for potential activity ranges.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its parent compound, trans-cinnamic acid, provide some insights. trans-Cinnamic acid has been shown to induce fibroblast migration through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[6] It is plausible that t-TMCA may exert some of its biological effects through similar mechanisms.
Caption: Proposed signaling pathway for t-TMCA based on trans-cinnamic acid activity.
Experimental Protocols for Biological Evaluation
Evaluation of Antibiofilm Activity
The crystal violet assay is a common method to quantify biofilm formation.
Experimental Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture: Grow a bacterial suspension of the test organism (e.g., E. coli) to a specific optical density in a suitable growth medium.
-
Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension to wells containing different concentrations of t-TMCA and a control without the compound. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing: After incubation, gently remove the planktonic cells by washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for a set period (e.g., 15-30 minutes) to stain the adhered biofilm.
-
Destaining: Remove the excess crystal violet and wash the wells again. Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Caption: Workflow for the Crystal Violet antibiofilm assay.
Future Directions and Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of antimicrobial agents. Its ability to interfere with bacterial quorum sensing highlights a valuable mechanism for combating bacterial virulence and biofilm formation.
Further research is warranted to:
-
Elucidate the full spectrum of its biological activities: Comprehensive screening against various microbial strains, cancer cell lines, and in models of inflammation is needed.
-
Determine quantitative efficacy: Establishing precise IC₅₀ and MIC values for its various activities is crucial for understanding its potency.
-
Investigate its mechanism of action in detail: Unraveling the specific molecular targets and signaling pathways affected by t-TMCA will provide a deeper understanding of its pharmacological effects.
-
Optimize its structure: Structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs.
References
- 1. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 4. scribd.com [scribd.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of trans-2,3,4-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trans-2,3,4-trimethoxycinnamic acid in various solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require detailed solubility data and experimental methodologies.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring phenylpropanoid found in the bark of Chinese cinnamon.[1][2] This compound has garnered interest for its biological activities, including its role as a competitive inhibitor in bacterial quorum sensing systems.[3] Understanding its solubility is a critical first step in the development of formulations for research and potential therapeutic applications. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates a key biological pathway in which this compound is involved.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation possibilities. While extensive quantitative data for this compound is not widely published, this guide consolidates the available qualitative and predicted information.
Quantitative Solubility Data
A predicted aqueous solubility for this compound has been reported.
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 0.22 g/L | Not Specified | Predicted (ALOGPS)[4] |
Qualitative Solubility Data
Qualitative assessments indicate that this compound is soluble in a range of common organic solvents.
| Solvent | Solubility |
| Chloroform | Soluble[5][6][7][8] |
| Dichloromethane | Soluble[5][6][7][8] |
| Ethyl Acetate | Soluble[5][6][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][6][7][8] |
| Acetone | Soluble[5][6][8] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for any research or development endeavor. The following are detailed methodologies for key experiments that can be employed to determine the solubility of this compound.
Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9][10][11][12]
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus and Materials:
-
This compound (solid)
-
Solvent of interest
-
Conical flasks or vials with stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Add an excess amount of solid this compound to a series of flasks or vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each flask.
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as gravimetric analysis or UV/Vis spectroscopy.
Gravimetric Analysis
Gravimetric analysis is a straightforward method for determining the concentration of a solute in a saturated solution, particularly for non-volatile solutes.[1][2][5][13]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Saturated solution of this compound
-
Evaporating dish or watch glass
-
Analytical balance
-
Oven
Procedure:
-
Accurately weigh a clean and dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.
-
Re-weigh the dish containing the solution to determine the mass of the solution.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the melting point of the acid).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The mass of the solute is the final constant mass of the dish and residue minus the initial mass of the empty dish.
-
The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.
UV/Vis Spectroscopy
For aromatic compounds like this compound, UV/Vis spectroscopy offers a sensitive and rapid method for concentration determination.[14][15][16][17][18]
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
Apparatus and Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Saturated solution of this compound
-
Pure solvent for dilution
-
Volumetric flasks
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution across a range of UV wavelengths to identify the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analyze the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax. .
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Biological Activity and Signaling Pathway
This compound has been identified as an antagonist of bacterial quorum sensing. Specifically, it competitively inhibits the binding of the autoinducer N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) to the transcriptional regulator TraR in Escherichia coli.[3] This inhibition disrupts the quorum sensing signaling cascade, which can in turn affect processes like biofilm formation.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of this compound.
Quorum Sensing Inhibition by this compound
Caption: Inhibition of the TraR-mediated quorum sensing pathway by this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound | Natural product | TargetMol [targetmol.com]
- 4. foodb.ca [foodb.ca]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. Signal-dependent DNA binding and functional domains of the quorum-sensing activator TraR as identified by repressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement and correlation of the solubility of cinnamic acid in eight pure solvents at temperatures from (293.15 to 328.15)K [journal.buct.edu.cn]
- 8. This compound CAS#: 33130-03-9 [m.chemicalbook.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aai.solutions [aai.solutions]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of trans-2,3,4-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of trans-2,3,4-Trimethoxycinnamic acid (CAS RN: 33130-03-9), a phenylpropanoid compound that can be isolated from the barks of Chinese cinnamon.[1] This document summarizes the available physical property data, outlines the experimental methodology for its determination, and presents a generalized synthetic workflow.
Core Physicochemical Data
The accurate determination of physical properties such as melting and boiling points is a fundamental prerequisite for the identification, purification, and formulation of active pharmaceutical ingredients and research compounds. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Melting Point | 172-174 °C | chem-supply.com |
| 170.0 to 175.0 °C | TCI America[2] | |
| Boiling Point | Not Available | FooDB |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The following is a generalized experimental protocol for determining the melting point range of a solid organic compound, such as this compound, using a capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula for sample pulverization
-
Thermometer (calibrated)
-
The solid sample of this compound
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely powdered to ensure uniform packing and heat transfer.
-
Capillary Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Rapid Heating (Initial Determination): The sample is heated rapidly to obtain an approximate melting point range. This provides a target for a more precise measurement.
-
Slow Heating (Accurate Determination): A fresh sample is prepared and the apparatus is allowed to cool below the approximate melting point. The sample is then heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
Synthesis Workflow
The synthesis of cinnamic acid derivatives often involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. The following diagram illustrates a generalized workflow for the synthesis of a substituted cinnamic acid, which is relevant to the production of compounds like this compound.
Caption: Generalized synthetic workflow for a substituted cinnamic acid.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of trans-2,3,4-Trimethoxycinnamic Acid
Introduction
trans-2,3,4-Trimethoxycinnamic acid is a derivative of cinnamic acid, a compound with known antitoxic and antibiofilm activities against various pathogens.[1] Accurate and precise quantification of this compound is essential for various research and development applications, including pharmacokinetic studies, quality control of raw materials, and formulation development. This application note details a robust HPLC method for the quantification of this compound.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer, which ensures the analyte is in its non-ionized form for optimal retention and peak shape. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended based on methods for similar cinnamic acid derivatives.[2][3]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm (based on cinnamic acid derivatives) |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection. For biological matrices, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[3][4]
3. Method Validation Protocol
To ensure the reliability of the method, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: Analyze a blank sample (mobile phase) and a sample spiked with this compound to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (low, medium, and high). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | 0.85% |
| Inter-day Precision (%RSD) | 1.25% |
| Accuracy (Recovery %) | 99.5% - 101.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Workflow for HPLC method development and validation.
Troubleshooting
-
Peak Tailing: Ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid group. Column degradation or contamination can also cause tailing.
-
Poor Resolution: Adjust the mobile phase composition. Increasing the aqueous component will increase retention time and may improve the resolution from interfering peaks.
-
Baseline Noise: Ensure proper degassing of the mobile phase and check for leaks in the system.
This detailed application note provides a comprehensive protocol for the quantification of this compound using HPLC. The method is straightforward, and with proper validation, it can be effectively implemented in a research or quality control laboratory.
References
- 1. This compound | Natural product | TargetMol [targetmol.com]
- 2. japsonline.com [japsonline.com]
- 3. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays of trans-2,3,4-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported in vitro antibacterial activity of trans-2,3,4-Trimethoxycinnamic acid and detailed protocols for common antibacterial assays. This document is intended to guide researchers in the evaluation of this compound's antimicrobial properties.
Overview of Antibacterial Activity
This compound has demonstrated potential as an antibacterial agent, particularly against Mycobacterium tuberculosis. A compound with the identifier I2906, reported to be this compound, showed excellent antimycobacterial activity against the H37Rv strain of M. tuberculosis in vitro with low cytotoxicity.[1] While the study determined the Minimum Inhibitory Concentrations (MICs), the specific values were not detailed in the available literature.[1]
Furthermore, a Cadmium(II) complex incorporating this compound as a ligand exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[2] The activity was observed as "significant inhibition halos" in an agar (B569324) well diffusion assay.[2]
Cinnamic acid and its derivatives are generally recognized for their antimicrobial properties.[3][4] In silico studies suggest that some cinnamic acid derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[5]
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for the antibacterial activity of this compound and its derivatives.
| Compound/Complex | Test Organism | Assay Type | Results | Reference |
| This compound (I2906) | Mycobacterium tuberculosis H37Rv | MIC Assay | "Excellent antimycobacterial activities" (Specific MIC value not reported) | [1] |
| Cd(II) complex with this compound | Staphylococcus aureus | Agar Well Diffusion | "Significant inhibition halos" | [2] |
| Cd(II) complex with this compound | Pseudomonas aeruginosa | Agar Well Diffusion | "Significant inhibition halos" | [2] |
Experimental Protocols
The following are detailed protocols for the two most common in vitro antibacterial assays, adapted for the testing of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial cultures (e.g., S. aureus, P. aeruginosa, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 1% in the assay wells, and a solvent control should be included.
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first column, followed by serial transfer of 100 µL across the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Optionally, a plate reader can be used to measure the optical density (OD) to determine the percentage of growth inhibition.
-
Workflow for MIC Determination.
Protocol 2: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate.
Materials:
-
This compound
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial cultures
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic discs/solution
-
Solvent for the test compound (e.g., DMSO) as a negative control
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum and standardize it to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the MHA plate in three directions to ensure uniform bacterial growth.
-
Allow the plate to dry for a few minutes.
-
-
Preparation of Wells and Application of Test Compound:
-
Using a sterile cork borer (e.g., 6 mm diameter), aseptically punch wells into the agar.
-
Prepare a solution of this compound at a known concentration (e.g., 2 mg/mL as used for the complex).[2]
-
Carefully add a fixed volume (e.g., 20-100 µL) of the test compound solution into a well.[2]
-
Add the solvent alone to another well as a negative control.
-
Place a standard antibiotic disc or solution in another well as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
-
Workflow for Agar Well Diffusion Assay.
Potential Mechanism of Action
While the specific antibacterial mechanism of this compound is not yet fully elucidated, studies on related cinnamic acid derivatives provide potential insights. The antibacterial action of these compounds may be linked to their ability to interfere with critical cellular processes. In silico molecular docking studies have suggested that cinnamic acid derivatives have the potential to inhibit bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them established targets for antibacterial agents.
References
- 1. I2906 | CAS:331963-29-2 | Antimycobacterial and cytotoxic agent (mycobacterium tuberculosis) | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: trans-2,3,4-Trimethoxycinnamic Acid as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor expression. The inhibition of QS pathways presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. Cinnamic acid and its derivatives have emerged as a class of compounds with significant anti-quorum sensing and anti-biofilm properties. This document provides detailed application notes and protocols for the investigation of trans-2,3,4-Trimethoxycinnamic acid as a quorum sensing inhibitor. While specific quantitative data for this compound is emerging, its mechanism is reported to involve the competitive inhibition of the TraR receptor, a key regulator in Agrobacterium tumefaciens and a model for LuxR-type receptors in other Gram-negative bacteria.[1] The protocols provided herein are based on established methodologies for evaluating quorum sensing and biofilm inhibition.
Mechanism of Action
This compound is believed to function as a competitive antagonist of N-acyl homoserine lactone (AHL) signaling molecules. Specifically, it has been suggested to competitively inhibit the binding of N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) to its cognate receptor, TraR.[1] TraR is a transcriptional activator that, upon binding to its AHL ligand, dimerizes and activates the expression of target genes responsible for virulence and biofilm formation. By competing with the native AHL, this compound can prevent the activation of these genes, thereby attenuating bacterial pathogenicity without exerting bactericidal pressure.
Figure 1: Proposed mechanism of QS inhibition by this compound.
Quantitative Data Summary
Currently, there is a lack of peer-reviewed publications detailing the specific quantitative data for the quorum sensing inhibitory activity of this compound. However, based on the activity of structurally related cinnamic acid derivatives, it is anticipated to exhibit inhibitory effects on violacein (B1683560) production in Chromobacterium violaceum and biofilm formation in various bacterial species. The following table provides a template for the type of quantitative data that should be generated through the experimental protocols outlined below.
| Compound | Target Organism | Assay | Metric | Value | Reference |
| This compound | Chromobacterium violaceum | Violacein Inhibition | IC50 | To be determined | N/A |
| This compound | Pseudomonas aeruginosa | Biofilm Inhibition | MBIC50 | To be determined | N/A |
| This compound | Escherichia coli | Biofilm Inhibition | % Inhibition | To be determined | N/A |
| This compound | Agrobacterium tumefaciens | TraR Reporter Assay | IC50 | To be determined | N/A |
IC50: Half-maximal inhibitory concentration. MBIC50: Minimum biofilm inhibitory concentration at which 50% of biofilm formation is inhibited.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a quorum sensing inhibitor.
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common method for screening QS inhibitors. C. violaceum produces the purple pigment violacein, a process regulated by the CviI/CviR QS system, which is homologous to the LuxI/LuxR system.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Culture C. violaceum in LB broth overnight at 30°C with shaking. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in LB broth to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) in the assay wells, as higher concentrations can affect bacterial growth.
-
Assay Setup: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the test compound dilutions. Include a positive control (no compound, only DMSO at the same concentration as the test wells) and a negative control (LB broth only).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with gentle shaking.
-
Quantification of Violacein:
-
After incubation, lyse the cells by adding 100 µL of 10% SDS to each well and incubate at room temperature for 15 minutes.
-
Alternatively, centrifuge the plate to pellet the cells, discard the supernatant, and add 100 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 590 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(OD590 of Control - OD590 of Treatment) / OD590 of Control] x 100
Figure 2: Workflow for the violacein inhibition assay.
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol quantifies the effect of this compound on the ability of bacteria to form biofilms on a polystyrene surface.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound
-
DMSO
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium in TSB at 37°C. Dilute the culture 1:100 in fresh TSB.
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound in TSB.
-
Assay Setup: Add 100 µL of the diluted bacterial culture and 100 µL of the compound dilutions to each well of a 96-well plate. Include positive and negative controls.
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells carefully three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Air-dry the plate for 30 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition as described for the violacein assay.
Figure 3: Workflow for the crystal violet biofilm inhibition assay.
Conclusion
This compound holds promise as a quorum sensing inhibitor, potentially acting through the competitive inhibition of LuxR-type receptors. The provided protocols offer a robust framework for researchers to investigate its efficacy in inhibiting key bacterial processes like virulence factor production and biofilm formation. Further research is warranted to establish a comprehensive quantitative profile of this compound and to explore its potential in pre-clinical and clinical applications. The methodologies described here can be adapted for high-throughput screening of other cinnamic acid derivatives and novel QS inhibitors.
References
Application Notes and Protocols for the Isolation of trans-2,3,4-Trimethoxycinnamic Acid from Cinnamon Bark
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the isolation and purification of trans-2,3,4-trimethoxycinnamic acid, a phenylpropanoid compound, from the bark of Cinnamomum cassia. The methodology encompasses solvent extraction, chromatographic purification, and analytical quantification. Furthermore, this document outlines the compound's inhibitory effects on the pro-inflammatory NF-κB and MAPK signaling pathways, highlighting its potential as a therapeutic agent. All quantitative data are summarized for clarity, and experimental workflows and signaling pathways are visually represented.
Introduction
This compound is a naturally occurring phenolic compound found in cinnamon bark (Cinnamomum cassia) that has garnered interest for its potential pharmacological activities. As a derivative of cinnamic acid, it belongs to the phenylpropanoid class of secondary metabolites, which are known for their diverse biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. The isolation of this specific compound in a pure form is essential for its further investigation in drug discovery and development. This protocol provides a comprehensive guide for its extraction, purification, and characterization.
Data Presentation
Table 1: Comparison of Extraction Methods for Cinnamic Acid Derivatives from Cinnamon Bark
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Extract (%) | Yield of trans-Cinnamic Acid (mg/g of extract) | Reference |
| Maceration | 96% Ethanol (B145695) | Room Temp. | 72 h | 20.86 ± 2.34 | 151.35 ± 1.24 | [1] |
| Soxhlet | 95% Ethanol | Boiling Point | 6 h | 5.20 | Not specified | |
| Microwave-Assisted | 59% Ethanol | 95 | 3.4 min | 0.89 (total yield) | 0.13 (mg/g of powder) | |
| Reflux | Methanol | 65-75 | Not specified | Not specified | Not specified | [2] |
Note: The yields for this compound are not explicitly available in the literature; the data for the related compound trans-cinnamic acid is presented as a reference.
Table 2: Purity Analysis of a Purified Cinnamic Acid Fraction
| Analytical Method | Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | >98 |
| Nuclear Magnetic Resonance (NMR) | Consistent with structure |
| Mass Spectrometry (MS) | Consistent with molecular weight |
Experimental Protocols
I. Extraction of Crude Extract from Cinnamon Bark
This protocol is adapted from established methods for the extraction of phenylpropanoids from Cinnamomum cassia.[3]
Materials:
-
Dried cinnamon bark (Cinnamomum cassia), finely powdered
-
96% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 100 g of powdered cinnamon bark and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of 96% ethanol to the flask.
-
Seal the flask and macerate the mixture for 72 hours at room temperature with occasional shaking.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude ethanolic extract is a dark, viscous residue. Dry the extract completely under vacuum to obtain a solid mass.
II. Purification of this compound by Column Chromatography
Materials:
-
Crude ethanolic extract of cinnamon bark
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvent system: Hexane (B92381) and Ethyl Acetate (gradient elution)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Pool the fractions that contain the target compound, identified by its characteristic Rf value.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
III. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve a known weight of the purified sample in the mobile phase.
-
Inject the standards and the sample into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: Inhibition of LPS-induced inflammatory signaling pathways by this compound.
References
Application Notes and Protocols for trans-2,3,4-Trimethoxycinnamic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3,4-Trimethoxycinnamic acid is a phenylpropanoid compound that can be isolated from the barks of Chinese cinnamon.[1] Emerging research suggests its potential as an anti-inflammatory agent. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies, with a focus on its effects on endothelial cell activation and associated signaling pathways. The primary application highlighted is its ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of cell adhesion molecules, a critical process in inflammation. This inhibitory action is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Data Presentation
The following table summarizes the key quantitative parameters for the application of this compound in cell culture, based on typical effective concentrations observed for similar anti-inflammatory cinnamic acid derivatives. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.
| Parameter | Cell Type | Value/Range | Assay |
| Effective Concentration for Anti-inflammatory Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 100 µM | Inhibition of Adhesion Molecule Expression (ICAM-1, VCAM-1, E-selectin) |
| Stimulant Concentration | HUVECs | 10 ng/mL | TNF-α for inducing inflammation |
| Pre-incubation Time with Compound | HUVECs | 1 - 2 hours | Prior to TNF-α stimulation |
| Stimulation Time | HUVECs | 4 - 24 hours | For adhesion molecule expression |
| Cell Seeding Density | HUVECs | 1 x 10⁵ cells/mL | For 24-well or 6-well plates |
| Cytotoxicity (IC50) | HUVECs | > 100 µM (expected) | Cell Viability Assay (MTT) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 238.24 g/mol ), dissolve 23.82 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on the chosen cell line (e.g., HUVECs).
Materials:
-
HUVECs
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the 100 mM stock solution to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
After 24 hours, replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of TNF-α-Induced Adhesion Molecule Expression (ELISA)
This protocol describes how to measure the inhibitory effect of this compound on the expression of ICAM-1, VCAM-1, and E-selectin on the surface of HUVECs.
Materials:
-
HUVECs
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution (100 mM)
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against human ICAM-1, VCAM-1, and E-selectin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Seed HUVECs in a 24-well plate at a density of 1 x 10⁵ cells/well and grow to confluence.
-
Pre-treat the confluent HUVEC monolayers with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) in complete medium for 2 hours. Include a vehicle control (0.1% DMSO).
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours (for E-selectin) or 24 hours (for ICAM-1 and VCAM-1) in the continued presence of the compound. Include an unstimulated control.
-
After stimulation, wash the cells twice with PBS.
-
Fix the cells with 1% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against ICAM-1, VCAM-1, or E-selectin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add TMB substrate solution and incubate in the dark until a blue color develops.
-
Add stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol is for assessing the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
HUVECs
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (100 mM)
-
Recombinant human TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluence.
-
Pre-treat the cells with the desired concentration of this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL of TNF-α for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for studying this compound's anti-inflammatory effects.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for trans-2,3,4-Trimethoxycinnamic Acid Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,3,4-Trimethoxycinnamic acid is a phenylpropanoid compound that has been identified in various natural sources, including Chinese cinnamon (Cinnamomum cassia).[1] As a potential bioactive molecule and a building block in chemical synthesis, the availability of a well-characterized analytical standard is crucial for accurate quantification, quality control, and various research and development applications. These application notes provide an overview of the analytical methodologies for the characterization and quality control of this compound.
Disclaimer: Detailed, validated analytical protocols for the quality control of this compound are not extensively available in the public domain. The protocols and data presented below are based on general analytical principles for similar compounds and available information from commercial suppliers and metabolomics studies. These methods should be considered as templates and require internal validation for specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | [2] |
| CAS Number | 33130-03-9 | [3][4] |
| Molecular Formula | C₁₂H₁₄O₅ | [3][4] |
| Molecular Weight | 238.24 g/mol | [3][4] |
| Appearance | White to slight yellow crystalline powder | [3][5] |
| Purity (typical) | ≥98% by HPLC | [3] |
| Storage Conditions | Store in a sealed container in a cool, dry place. | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [5] |
Analytical Methodologies and Protocols
The quality of an analytical standard is typically assessed by a combination of techniques to confirm its identity, purity, and strength.
Identity Confirmation
General Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound standard and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-5 seconds.
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm that the spectrum is consistent with the structure of this compound.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, providing further confirmation of its identity.
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire spectra in both positive and negative ion modes.
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 239.09.
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at m/z 237.08.
-
-
Fragmentation Analysis (MS/MS):
-
Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Analyze the fragment ions to confirm the structural components of the molecule. Predicted fragmentation patterns can be found in databases such as the Human Metabolome Database.[2]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common method for assessing the purity of non-volatile organic compounds. Commercial suppliers typically report a purity of ≥98% for this compound.[3] While a specific validated QC method is not publicly available, a method based on the analysis of similar compounds can be adapted.
Representative HPLC-UV Protocol (Requires Optimization and Validation):
Table 2: Representative HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Start with a suitable gradient, e.g., 30% B to 90% B over 20 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 320 nm for cinnamic acid derivatives). |
| Standard Preparation | Prepare a stock solution of the standard in a suitable solvent (e.g., methanol) at 1 mg/mL and dilute to a working concentration of approximately 0.1 mg/mL. |
| Purity Calculation | Use the area percent method, where the purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. |
Visualized Workflows and Relationships
Diagrams created using Graphviz can help visualize the experimental workflows and logical relationships in the analysis of analytical standards.
Caption: Workflow for the quality control of a new analytical standard batch.
Caption: Logical flow for developing a validated HPLC-UV purity method.
Certificate of Analysis (CoA) - Key Parameters
A comprehensive Certificate of Analysis for an analytical standard of this compound should include the data summarized in Table 3.
Table 3: Essential Components of a Certificate of Analysis
| Section | Parameter | Typical Specification / Data |
| Identification | ¹H NMR | Spectrum should be consistent with the chemical structure. |
| Mass Spectrometry | Measured molecular ion (e.g., [M+H]⁺) should be within a specified tolerance of the theoretical mass. | |
| Infrared (IR) Spectroscopy | The IR spectrum should be comparable to a reference spectrum. | |
| Purity/Assay | Purity by HPLC | e.g., ≥98.0% (Area %) |
| Loss on Drying | e.g., ≤1.0% | |
| Residue on Ignition | e.g., ≤0.1% | |
| Physical Properties | Appearance | Conforms to description (e.g., White to off-white powder). |
| Solubility | Conforms (e.g., Soluble in Methanol). |
Conclusion
The analytical characterization of this compound as an analytical standard requires a multi-technique approach to ensure its identity and purity. While specific, validated protocols are not widely published, the general methodologies presented here provide a strong foundation for researchers and drug development professionals to establish in-house quality control procedures. It is imperative that any method is thoroughly validated for its intended use to ensure the reliability of the analytical data generated.
References
Application Notes and Protocols for trans-2,3,4-Trimethoxycinnamic Acid in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,3,4-Trimethoxycinnamic acid is a phenylpropanoid derivative that can be isolated from natural sources such as the bark of Chinese cinnamon.[1] As a member of the cinnamic acid derivative family, it is structurally related to compounds known for their antioxidant properties.[2] Cinnamic acid and its derivatives are recognized for their potential health benefits, which are largely attributed to their ability to scavenge free radicals.[2] This document provides detailed application notes and experimental protocols for the evaluation of the antioxidant activity of this compound.
Mechanism of Antioxidant Activity
The antioxidant activity of phenolic compounds like cinnamic acid derivatives is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of methoxy (B1213986) groups on the phenyl ring can influence the electron-donating capacity of the molecule, which in turn affects its antioxidant potential.
Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives
Quantitative antioxidant activity data for this compound is not available in the reviewed scientific literature. However, the following table presents data for other relevant cinnamic acid derivatives to provide a comparative context for expected antioxidant potential.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent (TEAC) | FRAP Value (µmol Fe(II)/g) | Reference Compound |
| Ferulic Acid | DPPH | - | 0.9 (relative to Trolox) | - | Trolox |
| Sinapic Acid | DPPH | - | 6 (relative to Trolox) | - | Trolox |
| Caffeic Acid | DPPH | - | 4 (relative to Trolox) | - | Trolox |
| p-Coumaric Acid | DPPH | - | - | - | - |
| 3,4-Dimethoxycinnamic Acid | DPPH | - | - | - | - |
Note: The table is populated with representative data from the literature on cinnamic acid derivatives for comparative purposes. The antioxidant activity of this compound would need to be experimentally determined.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant activity assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions of the standard antioxidant (ascorbic acid or Trolox).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test sample and the standard.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of each sample dilution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions of the Trolox standard.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each dilution of the test sample and the standard.
-
-
Incubation: Incubate the microplate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity is expressed as Trolox equivalents (TE), which is the concentration of Trolox with the same antioxidant activity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.
-
Assay:
-
In a 96-well microplate, add 20 µL of each dilution of the test sample and the standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
Visualization of Pathways and Workflows
Signaling Pathways in Cellular Antioxidant Defense
Antioxidant compounds can influence cellular redox balance by modulating key signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary regulator of endogenous antioxidant defenses.
Caption: Nrf2-ARE antioxidant signaling pathway.
Experimental Workflow for Antioxidant Assays
The general workflow for in vitro antioxidant capacity determination involves sample preparation, reaction with a radical or redox-active compound, and spectrophotometric measurement.
Caption: General workflow for in vitro antioxidant assays.
Logical Relationship of Antioxidant Mechanisms
Antioxidants can act through various mechanisms, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).
Caption: Key mechanisms of antioxidant action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2,3,4-Trimethoxycinnamic Acid
Welcome to the technical support center for the synthesis of trans-2,3,4-Trimethoxycinnamic acid. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a frequent issue in organic synthesis. The following table outlines potential causes and solutions for poor yields in the synthesis of this compound.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is maintained at the optimal temperature. For Perkin reactions, this can be as high as 180°C. For Knoevenagel condensations, temperatures around 80-115°C are common. |
| Moisture Contamination | - Anhydrous Conditions: Use anhydrous reagents and solvents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Sodium acetate (B1210297), if used as a catalyst in the Perkin reaction, should be freshly fused and finely powdered. |
| Suboptimal Reagent Stoichiometry | - Molar Ratios: For Knoevenagel condensations, an excess of malonic acid (e.g., 2 equivalents) can significantly improve yields.[1] For Perkin reactions, a slight excess of acetic anhydride (B1165640) is typically used. |
| Inefficient Mixing | - Stirring: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture. |
| Side Reactions | - Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens, like 2,3,4-trimethoxybenzaldehyde (B140358), can undergo the Cannizzaro reaction. Using a weaker base (e.g., piperidine (B6355638) with pyridine (B92270) in Knoevenagel condensation) can minimize this. |
Troubleshooting Workflow for Low Yield
Problem 2: Product Impurity
Obtaining an impure product is another common challenge. The following guide will help you identify and mitigate common impurities.
| Observed Problem | Potential Cause | Analytical Indication (¹H NMR) | Recommended Solutions |
| Oily or sticky product | Unreacted 2,3,4-trimethoxybenzaldehyde | Signal around 9.5-10.5 ppm (aldehyde proton) | - Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water, methyl ethyl ketone).[1]- Workup: During the workup, wash the organic layer with a sodium bisulfite solution to remove residual aldehyde. |
| Presence of a secondary product | Formation of the cis-isomer | Different coupling constants for the vinylic protons compared to the trans-isomer. | The trans-isomer is generally more thermodynamically stable. Purification via recrystallization is often effective as the two isomers can have different solubilities. |
| Broad melting point range | General impurities | Multiple peaks in the aromatic or aliphatic regions that do not correspond to the product. | Perform recrystallization. If the impurity persists, consider column chromatography for purification. |
General Purification Workflow
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing cinnamic acid derivatives are the Perkin reaction and the Knoevenagel condensation.[2][3]
-
Perkin Reaction: This involves the condensation of an aromatic aldehyde (2,3,4-trimethoxybenzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base like sodium acetate.[2][3]
-
Knoevenagel Condensation: This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine in pyridine.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material (2,3,4-trimethoxybenzaldehyde) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. A suitable mobile phase could be a mixture of ethyl acetate and hexane.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is the most common and effective method for purification. A suitable solvent system is often a mixture of ethanol and water or methyl ethyl ketone.[1] The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of the product should form.
Q4: Can the ester of this compound be hydrolyzed to the carboxylic acid?
A4: Yes, this is a common synthetic strategy. The ethyl or methyl ester of the cinnamic acid can be synthesized and subsequently hydrolyzed to the carboxylic acid, typically under basic conditions using sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, followed by acidification.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific spectra should be run for each synthesized batch, typical ¹H NMR signals include peaks for the three methoxy (B1213986) groups, aromatic protons, and the two vinylic protons of the acrylate (B77674) group. The coupling constant between the vinylic protons is characteristically large for the trans isomer (typically >15 Hz).
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 2,3-dimethoxycinnamic acid and is expected to give a good yield for the 2,3,4-trimethoxy analog.[1]
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Deionized water
-
Methyl ethyl ketone (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3,4-trimethoxybenzaldehyde (1 mole equivalent), malonic acid (2 mole equivalents), and pyridine.[1]
-
Warm the mixture gently on a steam bath with shaking to dissolve the malonic acid.[1]
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to 80-85°C and maintain this temperature for 1 hour.[1]
-
Increase the temperature and heat under reflux for an additional 3 hours.[1]
-
After cooling, pour the reaction mixture into a large volume of cold water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until it is strongly acidic.
-
Collect the precipitated crude product by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in an aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified product.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from methyl ethyl ketone.[1]
Protocol 2: Synthesis via Perkin Reaction (General Procedure)
This is a general procedure for the Perkin reaction which can be adapted for the synthesis of this compound.[4]
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2,3,4-trimethoxybenzaldehyde (1 mole equivalent), acetic anhydride (a slight excess), and freshly fused, powdered anhydrous sodium acetate.
-
Heat the mixture under reflux in an oil bath at approximately 180°C for 4-5 hours.
-
While still hot, pour the reaction mixture into a beaker containing water.
-
Add a saturated solution of sodium carbonate with stirring until the mixture is alkaline. This will dissolve the product as its sodium salt.
-
If any unreacted aldehyde is present as an oil, separate the aqueous layer.
-
Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid with stirring to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 3: Hydrolysis of Ethyl trans-2,3,4-Trimethoxycinnamate
This is a general procedure for the hydrolysis of a cinnamate (B1238496) ester.
Materials:
-
Ethyl trans-2,3,4-Trimethoxycinnamate
-
Ethanol
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Hydrochloric Acid
-
Deionized water
Procedure:
-
Dissolve ethyl trans-2,3,4-trimethoxycinnamate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture under reflux for approximately 3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Data Presentation
Table 1: Comparison of Yields for Substituted Cinnamic Acid Synthesis via Knoevenagel Condensation
| Substituent on Benzaldehyde | Product | Yield (%) | Reference |
| 2,3-Dimethoxy | 2,3-Dimethoxycinnamic acid | 87 - 98 | [1] |
| 4-Methoxy | 4-Methoxycinnamic acid | 94 (GC) | [5] |
| 4-Nitro | 4-Nitrocinnamic acid | ~80 | [5] |
| 3,4-Dihydroxy | Caffeic acid | 93.36 | [5] |
| 4-Hydroxy-3-methoxy | Ferulic acid | 51 - 92 | [5] |
Note: Yields are highly dependent on reaction conditions and scale.
This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For further assistance, please consult the cited literature.
References
Technical Support Center: Purification of trans-2,3,4-Trimethoxycinnamic Acid from Crude Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of trans-2,3,4-Trimethoxycinnamic acid from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound?
A1: this compound is a known phenylpropanoid that can be isolated from the bark of Chinese cinnamon (Cinnamomum cassia)[1]. Other related cinnamic acid derivatives have been isolated from various plants, suggesting that screening of different Cinnamomum species or other related plant families might be a viable strategy.
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Key properties include its solubility in various organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone[2]. It is a crystalline powder[2]. Understanding its acidic nature (due to the carboxylic acid group) is crucial for techniques like acid-base extraction. Its predicted water solubility is low, which is a key factor in solvent partitioning methods[3].
Q3: Which analytical techniques are most suitable for monitoring the purification process?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the presence and purity of cinnamic acid derivatives during purification[4][5][6]. Thin-Layer Chromatography (TLC) is also a valuable, rapid technique for tracking the compound in different fractions during column chromatography[5].
Q4: Can you suggest a suitable solvent system for the final crystallization of this compound?
A4: While specific data for this compound is limited, a mixed-solvent crystallization approach is often effective for cinnamic acids. A common system involves dissolving the compound in a "soluble solvent" like methanol (B129727) or ethanol, and then gradually adding an "insoluble solvent" such as water until turbidity is observed, followed by slow cooling to promote crystal formation[7]. Given its solubility profile, mixtures like ethyl acetate/hexane could also be explored[8].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). | 1. Use a more polar solvent like methanol or an ethanol/water mixture for initial extraction of phenolic compounds[9]. 2. Increase extraction time, consider reflux extraction, or use ultrasound-assisted extraction to improve efficiency[10]. 3. Grind the dried plant material to a fine powder to maximize surface area for solvent penetration. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of surfactant-like compounds in the plant extract. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. 2. Instead of shaking, gently invert the separatory funnel multiple times. 3. Centrifuge the mixture to separate the layers. 4. Filter the mixture through a pad of celite or glass wool. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (polarity too high or too low). 2. Column overloading with the crude extract. 3. Irregular column packing leading to channeling. | 1. Optimize the mobile phase using TLC with different solvent ratios (e.g., hexane/ethyl acetate or chloroform/methanol gradients) to achieve good separation of the target compound from impurities. 2. Reduce the amount of sample loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:20 to 1:100. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Peak Tailing or Fronting in HPLC Analysis | 1. Column overload. 2. Mismatch between the sample solvent and the mobile phase. 3. Interactions with active sites on the column (silanols). | 1. Dilute the sample before injection. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid group, which often improves peak shape for acidic compounds. |
| Difficulty in Inducing Crystallization | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal nucleation. 3. High viscosity of the solution. | 1. Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound if available. 4. Ensure the compound is sufficiently pure before attempting crystallization; an additional chromatographic step may be necessary. |
| Compound Oils Out Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too quickly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Further purify the compound. Oiling out is common when impurities are present. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
This protocol is a representative method based on general procedures for isolating cinnamic acids and other phenolic compounds from plant material.
-
Plant Material Preparation: Air-dry the bark of Cinnamomum cassia and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 500 g) with 80% methanol (2.5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water (500 mL).
-
Perform liquid-liquid extraction sequentially with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
This compound, being moderately polar, is expected to partition primarily into the chloroform and/or ethyl acetate fractions.
-
Concentrate each organic fraction to dryness in vacuo.
-
Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the dried ethyl acetate fraction (which is expected to contain the target compound) in a minimal amount of chloroform or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., starting from 95:5, then 90:10, 85:15, and so on).
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
-
Monitor the fractions by TLC, spotting against a pure standard if available. Combine the fractions containing the compound of interest.
-
Concentrate the combined fractions to yield the semi-purified compound.
-
Final Purification by Crystallization
-
Solvent System: Methanol and water.
-
Procedure:
-
Dissolve the semi-purified solid in a minimal amount of hot methanol.
-
While the solution is hot, add distilled water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and dry them in a desiccator.
-
Quantitative Data Tables
The following tables present hypothetical but realistic data for a typical purification process. Actual yields and purity will vary depending on the plant source and experimental conditions.
Table 1: Extraction and Solvent Partitioning Yields
| Fraction | Dry Weight (g) | Yield (% of Crude Extract) |
| Crude Methanol Extract | 55.0 | 100% |
| n-Hexane Fraction | 12.5 | 22.7% |
| Chloroform Fraction | 8.2 | 14.9% |
| Ethyl Acetate Fraction | 15.4 | 28.0% |
| Aqueous Fraction | 18.9 | 34.4% |
Table 2: Column Chromatography and Crystallization Purification Summary
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity by HPLC (%) | Recovery Rate (%) |
| Ethyl Acetate Fraction | 15.4 | - | ~15% | - |
| Column Chromatography | 15.4 | 1.8 | ~85% | 11.7% |
| Crystallization | 1.8 | 1.1 | >98% | 61.1% |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 33130-03-9 [m.chemicalbook.com]
- 3. foodb.ca [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Perkin Reaction Conditions for Trimethoxycinnamic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trimethoxycinnamic acids using the Perkin reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin reaction and why is it used for synthesizing trimethoxycinnamic acids?
A1: The Perkin reaction is a well-established organic reaction that synthesizes α,β-unsaturated aromatic acids, such as trimethoxycinnamic acids.[1][2] It involves the condensation of an aromatic aldehyde (e.g., trimethoxybenzaldehyde) with an acid anhydride (B1165640) (commonly acetic anhydride) in the presence of a weak base, typically the alkali salt of the acid (like sodium acetate).[3][4] This method is favored for its directness in forming the cinnamic acid structure, which is a precursor for many pharmaceuticals and other valuable organic compounds.[5]
Q2: What are the critical parameters to control for a successful Perkin reaction?
A2: The key parameters for a successful Perkin reaction include:
-
Temperature: Perkin reactions generally require high temperatures, often in the range of 140-180°C.[3][6] Precise temperature control is crucial as excessively high temperatures can lead to side reactions and degradation of the product, while temperatures that are too low will result in an incomplete reaction.[6]
-
Reaction Time: These reactions are often slow and can require several hours (4-8 hours) to reach completion.[7][8]
-
Anhydrous Conditions: The reagents, particularly the acetic anhydride and the base catalyst, are sensitive to moisture.[6][8] Any water present can hydrolyze the anhydride, rendering it ineffective and reducing the overall yield. Therefore, using anhydrous reagents and a dry reaction setup is critical.[6][9]
-
Reagent Stoichiometry: The molar ratio of the trimethoxybenzaldehyde to acetic anhydride and the base catalyst is a crucial factor. An excess of acetic anhydride is often used to drive the reaction forward.[8]
Q3: I am getting a low yield of my trimethoxycinnamic acid. What are the common causes and how can I troubleshoot this?
A3: Low yields in the Perkin reaction for trimethoxycinnamic acid can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or a temperature below the optimal range can lead to an incomplete conversion of the starting materials.[10]
-
Moisture Contamination: As mentioned, water in the reaction mixture will consume the acetic anhydride.[6]
-
Solution: Use freshly dried, anhydrous sodium acetate (B1210297) and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent moisture contamination.[6]
-
-
Suboptimal Reagent Ratio: An incorrect molar ratio of reactants can limit the yield.
-
Solution: While a slight excess of acetic anhydride is generally recommended, the optimal ratio may need to be determined empirically for the specific trimethoxybenzaldehyde isomer being used.
-
-
Inefficient Purification: Significant product loss can occur during the workup and recrystallization steps.[10]
-
Solution: Use a minimal amount of hot solvent for recrystallization to avoid dissolving a large portion of the product. Ensure the pH is sufficiently acidic during precipitation to maximize the recovery of the carboxylic acid.[3]
-
Q4: The purity of my final trimethoxycinnamic acid product is low. What are the likely impurities and how can I remove them?
A4: Low purity is a common challenge and can be due to several impurities:
-
Unreacted Starting Materials: Residual trimethoxybenzaldehyde and acetic anhydride are common impurities.[10]
-
Aldol Addition Intermediate: The Perkin reaction proceeds through an aldol-type intermediate. Incomplete dehydration can leave this β-hydroxy intermediate in the final product.[10]
-
Solution: Ensuring a sufficiently high reaction temperature and adequate reaction time can promote complete dehydration.
-
-
Side-Products from Self-Condensation: Acetic anhydride can undergo self-condensation under the reaction conditions.[6]
-
Solution: Careful control of the reaction temperature can help minimize these side reactions.
-
-
Solution for Purification: Recrystallization is the most effective method for purifying crude trimethoxycinnamic acid. A mixture of ethanol (B145695) and water is a commonly used solvent system.[3] For colored impurities, treating the alkaline solution with activated charcoal before acidification can be effective.[12]
Troubleshooting Guides
Guide 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC shows significant starting material) | 1. Reaction temperature is too low.2. Reaction time is insufficient.3. Catalyst is inactive. | 1. Increase the reaction temperature to the optimal range (160-180°C).2. Extend the reaction time and monitor by TLC.3. Use freshly fused and finely powdered anhydrous sodium acetate. |
| Low yield after work-up and purification | 1. Presence of moisture in reagents.2. Suboptimal stoichiometry.3. Product loss during purification. | 1. Ensure all reagents are anhydrous and glassware is thoroughly dried.[6]2. Experiment with varying the molar ratio of acetic anhydride to the aldehyde.3. Use minimal hot solvent for recrystallization and ensure complete precipitation by adjusting the pH to ~2.[3] |
| Formation of a tarry, resinous substance | 1. Reaction temperature is too high.2. Presence of impurities in the starting aldehyde. | 1. Maintain a stable and controlled temperature within the recommended range.[8]2. Purify the trimethoxybenzaldehyde by distillation or recrystallization before use. |
Guide 2: Low Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted aldehyde in the final product | Incomplete reaction or inefficient work-up. | Ensure the reaction goes to completion. During work-up, wash the alkaline solution of the product with a suitable organic solvent to remove the non-acidic aldehyde before acidification. |
| Product is colored (yellowish/brownish) | Formation of colored byproducts at high temperatures. | During work-up, decolorize the alkaline solution with activated charcoal before precipitating the product.[12] |
| Broad melting point range | Presence of a mixture of cis and trans isomers or other impurities. | The trans-isomer is generally more stable and less soluble. Purification by recrystallization is often effective in isolating the desired trans-isomer.[6] |
Data Presentation
Table 1: Illustrative Reaction Parameters for Cinnamic Acid Synthesis via Perkin Reaction
| Aldehyde | Base Catalyst | Method | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Sodium Acetate | Conventional Heating | 3 | 170-180 | ~70 | [13] |
| 4-Methylbenzaldehyde | Sodium Acetate | Conventional Heating | 5 | 160-180 | 72 | [7][8] |
| 4-Methoxybenzaldehyde | Sodium Acetate | Microwave Irradiation | 0.083 (5 mins) | - | 73 | [7] |
| p-Methoxybenzaldehyde | Sodium Acetate | Sonication | 1 | 50 | 2.09 | [11] |
| 2-Methoxybenzaldehyde | Sodium Acetate | Conventional Heating | 4-5 | 160-180 | - | [3] |
Note: The yield for 2-Methoxycinnamic acid was not explicitly stated in the cited source.
Experimental Protocols
Protocol 1: General Synthesis of Trimethoxycinnamic Acid via Perkin Reaction (Conventional Heating)
This protocol is a general guideline and may require optimization for specific trimethoxycinnamic acid isomers.
Materials:
-
Trimethoxybenzaldehyde (1 equivalent)
-
Acetic Anhydride (1.5 - 2 equivalents)
-
Anhydrous Sodium Acetate (1 equivalent)
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Carbonate Solution
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the trimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.[12]
-
Reaction: Heat the mixture in an oil bath to 160-180°C with continuous stirring for 4-8 hours.[3][7] Monitor the reaction's progress by TLC.
-
Hydrolysis: After the reaction is complete, allow the mixture to cool slightly. Carefully pour the hot reaction mixture into a beaker containing cold water while stirring vigorously.[13]
-
Neutralization: Add a saturated solution of sodium carbonate to the aqueous mixture with stirring until the solution is alkaline (pH ~9-10). This converts the trimethoxycinnamic acid to its soluble sodium salt.[3]
-
Extraction of Impurities: If an oily layer of unreacted aldehyde is present, transfer the mixture to a separatory funnel and separate the aqueous layer. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any remaining non-acidic impurities.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat gently for a few minutes, and then filter the hot solution to remove the charcoal.[3]
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). The trimethoxycinnamic acid will precipitate as a solid.[3]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.[3]
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure trimethoxycinnamic acid.[3] Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: General workflow for synthesis and purification.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fchpt.stuba.sk [fchpt.stuba.sk]
- 13. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent | Indriyanti | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
Stability of "trans-2,3,4-Trimethoxycinnamic acid" at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of trans-2,3,4-Trimethoxycinnamic acid under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting for common issues and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other cinnamic acid derivatives, is primarily influenced by exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-neutral pH conditions (acidic or alkaline hydrolysis).[1] Oxidative conditions can also lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the solid powder form of this compound should be stored at -20°C for up to three years.[1] Once in solution, it is recommended to store it at -80°C for up to one year.[1] For short-term storage of solutions, protect from light and keep refrigerated.
Q3: My solution of this compound has turned yellow. Is it still usable?
A3: A change in color, such as yellowing, is a potential indicator of degradation. It is strongly recommended to verify the purity of the solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before use. If significant degradation is detected, a fresh solution should be prepared.
Q4: Can I expect cis-trans isomerization of the molecule?
A4: Yes, the trans-isomer of cinnamic acid is generally more thermodynamically stable.[2] However, exposure to UV light can induce isomerization to the cis-form, leading to a photostationary state containing a mixture of both isomers.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | The compound may have low solubility in the chosen solvent, especially at lower temperatures. The compound may be degrading to less soluble products. | Ensure the concentration is below the saturation point in the chosen solvent. Consider using a co-solvent system if compatible with your experiment. Filter the solution before use and confirm the concentration of the filtrate. |
| Inconsistent results in bioassays. | The compound may be degrading under the assay conditions (e.g., temperature, pH of the buffer, exposure to light). | Prepare fresh solutions for each experiment. Protect solutions from light. Evaluate the stability of the compound under your specific assay conditions by incubating it for the duration of the experiment and then analyzing for degradation by HPLC. |
| Loss of compound potency over time. | This is likely due to chemical degradation. | Follow the recommended storage conditions strictly (store solutions at -80°C for long-term use).[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Stability Overview
| Condition | Stress Agent | Expected Stability | Potential Degradation Pathway |
| Acidic | Dilute HCl | Susceptible to degradation | Hydrolysis of the ester linkage (if applicable in derivatives), potential reactions at the double bond. |
| Alkaline | Dilute NaOH | Susceptible to degradation | Hydrolysis. |
| Oxidative | H₂O₂ | Likely susceptible | Oxidation of the double bond or the aromatic ring. |
| Thermal | Elevated temperature (e.g., 40-80°C) | Degradation expected over time | Decarboxylation, isomerization, and other thermal decomposition reactions. |
| Photolytic | UV or broad-spectrum light | Unstable | trans to cis isomerization and potential photodimerization.[2] |
Experimental Protocols
To definitively determine the stability of this compound in your specific experimental matrix, it is recommended to perform forced degradation studies.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for establishing the degradation pathways and validating the stability-indicating power of analytical methods.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial with the solid compound in an oven at a set temperature (e.g., 80°C) for a specified duration. Dissolve the residue in the solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control sample at each time point using a stability-indicating HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are adequately detected.[4]
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating the intact this compound from any potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of the compound (a starting point could be around 300-320 nm for cinnamic acid derivatives). |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The method should be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Data Presentation Templates
The following tables can be used to document the results of your stability studies.
Table 1: Results of Forced Degradation Study
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Peak Area of Major Degradant |
| 0.1 M HCl, 60°C | 0 | |||||
| 2 | ||||||
| 6 | ||||||
| 0.1 M NaOH, 60°C | 0 | |||||
| 2 | ||||||
| 6 | ||||||
| 3% H₂O₂, RT | 0 | |||||
| 6 | ||||||
| 24 | ||||||
| Heat (80°C) | 0 | |||||
| 24 | ||||||
| 48 | ||||||
| Photolytic | 0 | |||||
| 24 |
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Photostability of trans-2,3,4-Trimethoxycinnamic Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the photodegradation of trans-2,3,4-Trimethoxycinnamic acid solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation after light exposure. What is happening?
A1: this compound, like other cinnamic acid derivatives, is susceptible to photodegradation when exposed to light, particularly ultraviolet (UV) radiation. This process involves the absorption of light energy, which can lead to chemical reactions such as isomerization (conversion from trans to the cis isomer), dimerization, or oxidation. These reactions can result in a loss of the compound's intended activity and the formation of potentially interfering or harmful byproducts.
Q2: What are the primary factors that influence the rate of photodegradation?
A2: Several factors can influence the rate of photodegradation:
-
Wavelength and Intensity of Light: UV light is generally more damaging than visible light. The specific wavelengths that cause degradation are related to the compound's UV absorption spectrum. Higher light intensity will accelerate degradation.
-
Solvent: The polarity and composition of the solvent can affect the stability of the compound.
-
pH of the Solution: The pH can influence the electronic state of the molecule and its susceptibility to photodegradation. For cinnamic acid, an increase in pH has been shown to decrease photodegradation.[1]
-
Presence of Oxygen: Oxygen can participate in photo-oxidative reactions, leading to degradation.
-
Presence of Photosensitizers or Photocatalysts: Certain substances can absorb light and transfer the energy to the target molecule, accelerating its degradation.
Q3: How can I visually or analytically detect photodegradation?
A3: Visually, you might observe a change in the color or clarity of your solution. However, significant degradation can occur without any visible changes. The most reliable method for detection is through analytical techniques such as:
-
UV-Vis Spectroscopy: A change in the UV absorption spectrum, such as a decrease in the absorbance maximum or a shift in the peak wavelength, can indicate degradation. The typical absorbance maximum for trans-cinnamic acid is around 270 nm.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to quantify the concentration of the parent compound and detect the formation of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound concentration in solution | Exposure to ambient or direct light. | Prepare and store solutions in amber-colored volumetric flasks or vials. Alternatively, wrap containers in aluminum foil. |
| Inconsistent results between experiments | Variable light conditions in the laboratory. | Standardize laboratory lighting conditions. For highly sensitive experiments, work in a darkroom or under yellow light. |
| Formation of unknown peaks in HPLC chromatogram | Photodegradation products are being formed. | Characterize the degradation products if necessary. Implement photoprotective measures to minimize their formation. |
| Degradation despite using amber glassware | Highly potent light source or prolonged exposure. | Combine amber glassware with other protective measures, such as the addition of antioxidants or deoxygenating the solvent. |
Strategies for Preventing Photodegradation
A multi-faceted approach is often the most effective way to prevent the photodegradation of this compound solutions.
Control of Environmental Factors
| Factor | Recommendation |
| Light Exposure | - Use amber-colored glass or opaque containers for solution preparation and storage. - Minimize exposure to ambient light by working in a dimly lit area or by wrapping containers with UV-blocking film or aluminum foil. |
| Solvent Selection | - If compatible with your experimental design, consider using solvents that are less prone to generating free radicals. - Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before use to minimize photo-oxidation. |
| Temperature | - Store solutions at controlled, cool temperatures as elevated temperatures can sometimes accelerate degradation reactions. |
Use of Photoprotective Agents
The addition of certain excipients can significantly enhance the stability of your solution.
| Agent Type | Examples | Mechanism of Action |
| Antioxidants | Ascorbic Acid (Vitamin C), Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Quercetin (B1663063) | Preferentially react with and neutralize free radicals generated during light exposure, thereby protecting the active compound. |
| Quenchers | Beta-carotene | Absorb excited-state energy from the photosensitive molecule and dissipate it as heat, preventing it from undergoing degradative reactions. |
| UV Absorbers | Benzophenones, Octocrylene | Absorb UV radiation, acting as a competitive absorber and reducing the amount of energy reaching the target molecule. |
A study on the photostability of a combination of UV filters, including octyl methoxycinnamate, demonstrated that the antioxidant quercetin significantly reduced photodegradation and was more effective than other common stabilizers like vitamin E or BHA.[3]
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol outlines a general procedure to quantify the photodegradation of your compound.
1. Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the desired experimental buffer or solvent.
2. Experimental Setup:
- Divide the working solution into two sets of transparent and amber vials.
- Place one set of transparent vials and one set of amber vials (as dark controls) in a photostability chamber with a controlled light source (e.g., a UV lamp emitting at a relevant wavelength).
- Place the second set of amber vials in the dark at the same temperature to serve as a baseline for stability without light.
3. Sample Collection:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
4. HPLC Analysis:
- Analyze the collected samples by a validated HPLC method to determine the concentration of this compound. An example of a starting HPLC method for cinnamic acid derivatives is provided below.[4][5]
| HPLC Parameter | Suggested Conditions |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at the absorbance maximum of this compound (likely to be in the 270-320 nm range). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
5. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant (k) and the half-life (t½) of the compound under light exposure.
Protocol 2: Evaluating the Efficacy of Photoprotective Agents
1. Solution Preparation:
- Prepare solutions of this compound as described in Protocol 1.
- For the test groups, add different concentrations of the selected photoprotective agent (e.g., 0.01%, 0.05%, 0.1% w/v of an antioxidant).
2. Experimental Procedure:
- Follow the experimental setup, sample collection, and HPLC analysis steps as outlined in Protocol 1, using transparent vials exposed to a light source.
3. Data Analysis:
- Compare the degradation rates of the solutions containing photoprotective agents to the control solution (without any added agent).
- Determine the concentration of the protective agent that provides the optimal stabilization.
Visualizations
Caption: General pathway of photodegradation for this compound (TMCA).
Caption: Workflow for assessing the photostability of this compound solutions.
References
- 1. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostabilization effect of quercetin on the UV filter combination, butyl methoxydibenzoylmethane-octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of trans-2,3,4-Trimethoxycinnamic Acid
Welcome to the Technical Support Center for the synthesis of trans-2,3,4-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on overcoming common challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Knoevenagel Condensation and the Perkin Reaction . Both methods involve the condensation of 2,3,4-Trimethoxybenzaldehyde with a suitable active methylene (B1212753) compound or an acid anhydride (B1165640).
Q2: Which of the two main synthetic routes generally provides a higher yield?
A2: The Knoevenagel condensation, particularly with Doebner's modification (using pyridine (B92270) and a catalytic amount of piperidine), often results in higher yields for cinnamic acids with electron-donating substituents, such as the methoxy (B1213986) groups present in the target molecule.[1] The Perkin reaction can sometimes suffer from lower yields with such substrates.
Q3: What are the most critical parameters to control to ensure a high yield?
A3: Key parameters to control for a successful synthesis include:
-
Purity of Reactants: Ensure that 2,3,4-Trimethoxybenzaldehyde is free from impurities, and all other reagents are of high purity.
-
Reaction Temperature: Precise temperature control is crucial as side reactions can occur at elevated temperatures.
-
Reaction Time: Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield.
-
Choice of Catalyst and Solvent: The selection of the appropriate base catalyst and solvent system is critical for both the Knoevenagel and Perkin reactions.
Q4: How can I effectively purify the final product?
A4: Recrystallization is the most common method for purifying crude this compound. A mixed solvent system, such as ethanol (B145695) and water, is often effective. The crude product is dissolved in a minimal amount of the hot "soluble" solvent (e.g., ethanol), and then the "insoluble" solvent (e.g., water) is added dropwise until the solution becomes cloudy. Slow cooling should then yield purified crystals.
Troubleshooting Guide: Low Product Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting material (2,3,4-Trimethoxybenzaldehyde) | Inadequate reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present after the recommended time, consider extending the reaction time or moderately increasing the temperature. |
| Inactive catalyst. | For the Knoevenagel condensation, use freshly distilled pyridine and piperidine (B6355638). For the Perkin reaction, ensure the sodium acetate (B1210297) is anhydrous. | |
| Formation of a significant amount of side products (visible on TLC) | Reaction temperature is too high. | Optimize the reaction temperature. For the Knoevenagel condensation, a gentle reflux is typically sufficient. The Perkin reaction often requires higher temperatures, but these should be carefully controlled. |
| Incorrect stoichiometry. | Experiment with slightly different molar ratios of the reactants. An excess of malonic acid (in Knoevenagel) or acetic anhydride (in Perkin) can sometimes drive the reaction to completion. | |
| Product is an oil or a low-melting solid after work-up | Presence of significant impurities, such as unreacted starting materials or reaction intermediates. | Purify the crude product by column chromatography before recrystallization. A sodium bisulfite wash can be used to remove unreacted aldehyde. |
| Low isolated yield after purification | Product loss during work-up and recrystallization. | During aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation. |
| Discoloration of the final product (yellowish or brownish) | Formation of colored impurities or degradation of the product. | If the crude product is colored, consider treating the solution with activated charcoal before recrystallization. Ensure the reaction is protected from light if light-sensitive impurities are suspected. |
Experimental Protocols
Knoevenagel Condensation (Doebner Modification)
This protocol is adapted from procedures for similar methoxy-substituted cinnamic acids and is expected to provide good yields for this compound.
Materials and Reagents:
-
2,3,4-Trimethoxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (1 M)
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,4-Trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 90-100 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (a suitable mobile phase is a mixture of ethyl acetate and hexane). The reaction is typically complete within 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water with stirring.
-
Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Perkin Reaction
This protocol is a general procedure for the Perkin reaction and may require optimization for the specific substrate.
Materials and Reagents:
-
2,3,4-Trimethoxybenzaldehyde
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Sodium Carbonate (saturated solution)
-
Hydrochloric Acid (concentrated)
-
Ethanol/Water mixture for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2,3,4-Trimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).
-
Heat the mixture in an oil bath to 160-180°C with continuous stirring for 4-5 hours.
-
Allow the mixture to cool slightly and then carefully pour it into a beaker containing water.
-
Make the solution alkaline by the slow addition of a saturated sodium carbonate solution with vigorous stirring. This will convert the cinnamic acid to its soluble sodium salt.
-
If any unreacted aldehyde is present as an oily layer, separate the aqueous layer.
-
If the solution is colored, you can add a small amount of activated charcoal and heat gently, followed by hot filtration.
-
Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2), precipitating the crude product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Presentation
The following tables summarize expected yields for cinnamic acid synthesis based on the reaction conditions for structurally similar molecules. These should be used as a guide for optimization.
Table 1: Knoevenagel Condensation of Methoxy-Substituted Benzaldehydes
| Benzaldehyde Derivative | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | Pyridine/Piperidine | Reflux | 3-4 | ~60[2] |
| 2,4,6-Trimethoxybenzaldehyde | Water (catalyst-free) | 50 | 2 | >99[3] |
| 3,4,5-Trimethoxybenzaldehyde | Ammonium Bicarbonate/EtOAc | 140 | - | 73 |
Table 2: Perkin Reaction of Methoxy-Substituted Benzaldehydes
| Benzaldehyde Derivative | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | Sodium Acetate | 170-180 | 4-8 | ~70[4] |
| Benzaldehyde (microwave) | Sodium Acetate | - | 5 min | High[4] |
Visualizations
Experimental Workflow: Knoevenagel Condensation
References
Technical Support Center: HPLC Separation of Trimethoxycinnamic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of trimethoxycinnamic acid isomers.
Troubleshooting Guides
Question: I am seeing poor resolution between my trimethoxycinnamic acid isomer peaks. What are the common causes and how can I fix it?
Answer:
Poor resolution between isomer peaks is a common challenge in HPLC. It can be caused by several factors related to your column, mobile phase, or instrument setup. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
Common Causes and Solutions for Poor Peak Resolution:
| Potential Cause | Recommended Solution |
| Column-Related Issues | |
| Inappropriate Column Chemistry | For positional isomers (e.g., 2,4,5- vs. 3,4,5-trimethoxycinnamic acid), a standard C18 column is often a good starting point. For enantiomers, a chiral stationary phase (CSP) is necessary. Consider polysaccharide-based CSPs for broad applicability. |
| Column Aging/Degradation | Over time, the stationary phase can degrade, leading to reduced efficiency. If the column is old or has been used extensively, consider replacing it. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor resolution. Try reducing the injection volume or diluting your sample. |
| Mobile Phase Problems | |
| Incorrect Solvent Strength | The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer significantly impacts retention and resolution. To increase retention and potentially improve separation of early-eluting peaks, decrease the percentage of the organic solvent. |
| Inappropriate pH | For ionizable compounds like trimethoxycinnamic acid (a carboxylic acid), the mobile phase pH is critical. To ensure the analyte is in a single, non-ionized form for better retention and peak shape on a reversed-phase column, the pH should be adjusted to be at least 2 units below the pKa of the carboxylic acid group. Using a buffer (e.g., phosphate (B84403) or acetate) will help maintain a stable pH. |
| Insufficient Buffer Concentration | If the buffer concentration is too low, it may not effectively control the mobile phase pH, leading to inconsistent retention times and poor peak shape. Ensure the buffer concentration is adequate for your method. |
| Instrumental Factors | |
| High Flow Rate | A flow rate that is too high can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution. Try reducing the flow rate. |
| Excessive Dead Volume | Large internal diameter tubing or loose fittings can increase band broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system. |
| Temperature Fluctuations | Inconsistent column temperature can cause retention time shifts and affect selectivity. Using a column oven to maintain a stable temperature is recommended. |
Question: My trimethoxycinnamic acid peaks are tailing. What should I do?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Uncapped silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing. |
| - Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of both the trimethoxycinnamic acid and the silanol groups, minimizing these secondary interactions. | |
| - Use an End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping have fewer free silanol groups. | |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of trimethoxycinnamic acid, both the ionized and non-ionized forms will be present, which can lead to peak tailing. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Column Contamination | Strongly retained impurities from previous injections can accumulate on the column head, leading to peak distortion. Flush the column with a strong solvent or consider a column regeneration procedure as recommended by the manufacturer. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for separating positional isomers of trimethoxycinnamic acid?
A good starting point for separating positional isomers of trimethoxycinnamic acid would be a reversed-phase method on a C18 column. Here is a suggested initial protocol that can be further optimized:
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 20-30%) and increase to a higher percentage (e.g., 70-80%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a wavelength where trimethoxycinnamic acid has good absorbance (e.g., around 290-320 nm). |
This method can then be optimized by adjusting the gradient slope, mobile phase pH, and temperature to achieve the desired separation.
Q2: How do I choose a mobile phase for separating trimethoxycinnamic acid isomers?
The choice of mobile phase is critical for successful separation. For reversed-phase HPLC, a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol (B129727) is typically used.[1]
-
Organic Solvent: Acetonitrile often provides better peak shape and lower backpressure compared to methanol.
-
Aqueous Phase and pH: Since trimethoxycinnamic acid is acidic, controlling the pH of the mobile phase is crucial.[2][3][4][5] An acidic mobile phase (pH 2-4) is generally preferred to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[2] This can be achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the aqueous component.[6]
-
Buffers: For reproducible results, especially when the pH needs to be tightly controlled, using a buffer system (e.g., phosphate or acetate (B1210297) buffer) is recommended.
Q3: I need to separate enantiomers of a trimethoxycinnamic acid derivative. What type of HPLC column should I use?
For the separation of enantiomers, a chiral stationary phase (CSP) is required. These columns contain a chiral selector that interacts differently with each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including pharmaceuticals.[7] The choice of mobile phase for chiral separations depends on the specific CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes.
Experimental Protocols
Protocol: General Reversed-Phase HPLC Method for Positional Isomer Separation
This protocol provides a general method for the separation of positional isomers of trimethoxycinnamic acid.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the trimethoxycinnamic acid isomer standard or sample.
-
Dissolve in a suitable solvent, ideally the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B), to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times and resolution of the isomer peaks.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
This guide provides a foundational understanding and practical advice for troubleshooting the HPLC separation of trimethoxycinnamic acid isomers. For more specific applications, further method development and optimization will be necessary.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Separation of 3,4,5-Trimethoxyhydrocinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
"trans-2,3,4-Trimethoxycinnamic acid" solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2,3,4-Trimethoxycinnamic acid, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline powder that is sparingly soluble in water. Its predicted aqueous solubility is approximately 0.22 g/L[1]. It exhibits good solubility in several organic solvents.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[2].
Q3: How can I prepare a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of the compound in DMSO. This stock solution can then be diluted into your aqueous buffer to the desired final concentration.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that buffer, even with a small percentage of DMSO. Please refer to the troubleshooting guide below for strategies to address this.
Q5: What is the mechanism of action of this compound?
A5: this compound acts as a competitive inhibitor of the TraR protein, a key regulator in bacterial quorum sensing systems[3]. By binding to TraR, it can interfere with gene expression that is dependent on cell density, such as biofilm formation and virulence factor production.
Solubility Data
Quantitative solubility data for this compound in various solvents is summarized below. Please note that experimental data in aqueous buffers is limited, and the provided aqueous solubility is a predicted value.
| Solvent System | Temperature (°C) | Solubility | Data Type |
| Water | Not Specified | 0.22 g/L | Predicted |
| DMSO | Not Specified | Soluble | Qualitative |
| Chloroform | Not Specified | Soluble | Qualitative |
| Dichloromethane | Not Specified | Soluble | Qualitative |
| Ethyl Acetate | Not Specified | Soluble | Qualitative |
| Acetone | Not Specified | Soluble | Qualitative |
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and overcome common solubility challenges encountered with this compound in aqueous buffers.
Problem: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer (e.g., PBS).
Workflow for Troubleshooting Precipitation:
References
Technical Support Center: Purification of Synthetic trans-2,3,4-Trimethoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic trans-2,3,4-Trimethoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via methods like the Perkin reaction, several impurities can arise. These typically include:
-
Unreacted Starting Materials: Residual 2,3,4-trimethoxybenzaldehyde (B140358) and acetic anhydride.
-
Intermediate Species: The β-hydroxy intermediate (3-(2,3,4-trimethoxyphenyl)-3-hydroxypropanoic anhydride) may be present if the dehydration step is incomplete.
-
Side Products: Acetic acid is a common byproduct from the hydrolysis of acetic anhydride.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can detect trace impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps identify any structural isomers or major impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q3: What are the most effective methods for purifying crude this compound?
A3: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product.[3] An ethanol (B145695)/water mixture is a commonly used solvent system for cinnamic acid derivatives.[4]
-
Column Chromatography: This technique is useful for separating the desired product from significant quantities of impurities, especially those with similar polarities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Precipitate or Failure to Crystallize During Recrystallization
Possible Cause:
-
The chosen recrystallization solvent is not ideal, and the compound is "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Presence of significant impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Solvent System Modification: If using a single solvent, try a mixed solvent system. For this compound, a mixture of ethanol and water is often effective.[4] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
-
Pre-purification: If the product is heavily contaminated, consider a preliminary purification step like a simple filtration or a quick column chromatography pass before attempting recrystallization.
Issue 2: Poor Separation of Spots on a TLC Plate
Possible Cause:
-
The polarity of the eluting solvent system is either too high or too low.
-
The sample is too concentrated on the TLC plate, leading to streaking.
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If spots remain at the baseline (low Rf): Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.
-
If spots run with the solvent front (high Rf): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
-
-
Add a Modifier: For acidic compounds like cinnamic acids, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Dilute the Sample: Ensure the sample solution spotted on the TLC plate is not overly concentrated to prevent streaking.
Issue 3: Co-elution of Impurities with the Product in Column Chromatography
Possible Cause:
-
The chosen solvent system does not provide adequate resolution between the product and a specific impurity.
Troubleshooting Steps:
-
Optimize the Solvent System via TLC: Before running a column, experiment with various solvent systems using TLC to find one that provides the best separation between the desired product spot and any impurity spots. Aim for a system that gives the product an Rf value between 0.25 and 0.35.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute the product, leaving more polar impurities on the column.
-
Change the Stationary Phase: If separation on silica (B1680970) gel is challenging, consider using a different stationary phase, such as alumina, which has different selectivity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with constant swirling until a faint, persistent cloudiness is observed. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
This protocol is a starting point and may require optimization for your specific system and impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable ratio (e.g., 70:30 A:B) and adjust as needed. A gradient elution may be necessary for complex impurity profiles. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or a wavelength of maximum absorbance for the compound)[2] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) |
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent like methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 2: Typical Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Application Notes |
| Hexane : Ethyl Acetate (7:3) | Low to Medium | Good starting point for initial analysis. |
| Dichloromethane : Methanol (95:5) | Medium to High | Effective for more polar impurities. |
| Hexane : Ethyl Acetate : Acetic Acid (70:30:1) | Medium (Acidic) | Improves resolution of acidic compounds. |
Table 3: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[6] |
| Dichloromethane | Soluble[6] |
| Ethyl Acetate | Soluble[6] |
| DMSO | Soluble[6] |
| Acetone | Soluble[6] |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Bioactivity of trans-2,3,4-Trimethoxycinnamic Acid and Other Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives represent a diverse class of naturally occurring phenolic compounds that have garnered significant attention in the scientific community for their wide array of biological activities. These activities, including antimicrobial, anticancer, and anti-inflammatory effects, are largely influenced by the substitution patterns on the phenyl ring of the cinnamic acid scaffold. This guide provides a comparative analysis of the bioactivity of trans-2,3,4-Trimethoxycinnamic acid against other cinnamic acid derivatives, supported by experimental data and detailed protocols for key assays.
Antibacterial Activity
Cinnamic acid and its derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against common bacterial strains.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Cinnamic Acid Derivatives
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Cinnamic Acid | >1000 | >1000 | >1000 | [1] |
| p-Coumaric Acid | 1000 | 2000 | 2000 | [1] |
| Caffeic Acid | 1000 | 2000 | 1000 | [1] |
| Ferulic Acid | 1000 | 2000 | 1000 | [1] |
| Sinapic Acid | 558 | >1000 | >1000 | [1] |
| 3,4-Dimethoxycinnamic acid | 125 | 250 | 500 | |
| 3,4,5-Trimethoxycinnamic acid | Data not available | Data not available | Data not available |
Note: A Cd(II) complex of this compound has shown inhibitory activity against S. aureus and P. aeruginosa, though the MIC of the free acid was not reported.
Experimental Protocol: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Workflow for Agar Well Diffusion Assay
References
A Comparative Analysis of 2,3,4- and 3,4,5-Trimethoxycinnamic Acid for Researchers and Drug Development Professionals
In the landscape of phytochemical research and drug discovery, cinnamic acid derivatives represent a class of compounds with significant therapeutic potential. Among these, trimethoxycinnamic acids, positional isomers differing in the placement of three methoxy (B1213986) groups on the phenyl ring, have garnered attention for their diverse biological activities. This guide provides a comparative analysis of two such isomers: 2,3,4-trimethoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical properties of each isomer, which can influence their solubility, bioavailability, and interaction with biological targets.
| Property | 2,3,4-Trimethoxycinnamic Acid | 3,4,5-Trimethoxycinnamic Acid |
| Molecular Formula | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 170-175 °C | 125-127 °C |
| CAS Number | 33130-03-9 | 90-50-6 |
Synthesis and Preparation
Both isomers can be synthesized through established organic chemistry reactions. A common and efficient method for the synthesis of 3,4,5-trimethoxycinnamic acid is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with malonic acid.[1] The Wittig reaction is another viable synthetic route.[2]
Detailed experimental protocols for the synthesis of both isomers are crucial for researchers aiming to produce these compounds for further study.
Experimental Protocol: Knoevenagel Condensation for 3,4,5-Trimethoxycinnamic Acid[1]
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (as a solvent and basic catalyst)
-
Piperidine (B6355638) (as a catalyst)
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 3,4,5-trimethoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine is refluxed in pyridine.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into a solution of hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude 3,4,5-trimethoxycinnamic acid is then purified by recrystallization from ethanol.
Serotonergic System and Antinociceptive Effects
Interestingly, derivatives of 3,4,5-trimethoxycinnamic acid have also been investigated for their effects on the central nervous system. Studies have shown that these compounds can exhibit antinociceptive (pain-reducing) effects, potentially through interaction with the serotonergic system, specifically as agonists of the 5-HT₁ₐ receptor, which in turn can modulate the ERK signaling pathway. [3]
There is currently no available information regarding the signaling pathways modulated by 2,3,4-trimethoxycinnamic acid .
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding 2,3,4- and 3,4,5-trimethoxycinnamic acid. While significant research has been conducted on the biological activities and synthesis of 3,4,5-trimethoxycinnamic acid and its derivatives, there is a pronounced lack of data for the 2,3,4-isomer. This knowledge gap presents a clear opportunity for future research.
For drug development professionals, 3,4,5-trimethoxycinnamic acid and its analogs represent a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further investigation into the structure-activity relationships of different positional isomers is crucial to unlock the full therapeutic potential of this class of compounds. Direct comparative studies under standardized experimental conditions are essential to objectively evaluate the performance of these isomers and guide future drug design and development efforts.
References
- 1. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of trans-2,3,4-Trimethoxycinnamic Acid Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of trans-2,3,4-Trimethoxycinnamic acid analogs as anticancer agents. While direct and extensive research on the SAR of a broad series of this compound analogs is limited in publicly available literature, this document extrapolates potential SAR principles based on studies of closely related cinnamic acid derivatives, particularly the isomeric 3,4,5-trimethoxycinnamic acid (TMCA). The experimental data presented is drawn from these related compounds to illustrate the potential impact of structural modifications on anticancer activity.
Introduction to this compound
This compound is a phenylpropanoid that can be isolated from the barks of Chinese cinnamon.[1] Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The core structure, featuring a phenyl ring, a carboxylic acid, and an α,β-unsaturated carbonyl group, offers multiple points for chemical modification to optimize pharmacological activity. The trimethoxy substitution pattern on the phenyl ring is a key feature that can significantly influence the compound's biological effects.
Comparative Analysis of Anticancer Activity
Table 1: Cytotoxicity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Analogs Against Various Cancer Cell Lines
| Compound ID | Modification from Parent Compound (TMCA) | Cancer Cell Line | IC50 (µM) | Reference |
| Ester S1 | Esterification with tyrosol | MDA-MB-231 (Breast) | 46.7 | [4] |
| Ester S5 | Esterification with dihydroartemisinin | A549 (Lung) | 0.50 | [4] |
| PC-3 (Prostate) | 17.22 | [4] | ||
| SGC-7901 (Gastric) | 11.82 | [4] | ||
| MDA-MB-435s (Melanoma) | 5.33 | [4] | ||
| Ester S8 | Esterification with 2',5'-dimethoxychalcone | MCF-7 (Breast) | 6.4 | [4] |
| A549 (Lung) | 36.7 | [4] | ||
| Hep 3B (Liver) | 23.2 | [4] | ||
| HT-29 (Colon) | 23.8 | [4] | ||
| Ester S9 | Ester based on a natural product from Piper sintenense | HeLa (Cervical) | 64 | [4] |
| PC-3 (Prostate) | 80 | [4] | ||
| A549 (Lung) | 172 | [4] | ||
| BEL7404 (Liver) | 212 | [4] | ||
| Amide S14 | Piplartine analog | Four cancer cell lines (unspecified) | Potent inhibitory activity | [4] |
| Amide S19 | Phenylcinnamide | U-937 (Leukemia) | 9.7 | [4] |
| HeLa (Cervical) | 38.9 | [4] | ||
| Amide S20 | C-4 etherified phenylcinnamide | U-937 (Leukemia) | 1.8 | [4] |
| HeLa (Cervical) | 2.1 | [4] | ||
| Amide S21 | Combretastatin (B1194345) A-4 analog | Various cell lines | Favorable antitumor activity | [4] |
Key Inferences for SAR of this compound Analogs:
-
Ester and Amide Formation: Modification of the carboxylic acid group into esters and amides is a common and effective strategy to enhance anticancer activity. The nature of the alcohol or amine used for this modification plays a crucial role in determining the potency and selectivity.
-
Hybrid Molecules: Combining the trimethoxycinnamoyl moiety with other known anticancer pharmacophores (e.g., dihydroartemisinin, combretastatin A-4) can lead to highly potent hybrid molecules.
-
Substitution on the Phenyl Ring: While the parent compound is trimethoxylated, further substitutions or alterations of these methoxy (B1213986) groups could modulate activity. For instance, the C-4 position on the benzene (B151609) ring appears to be a key site for modification in some analogs.[4]
Proposed Signaling Pathway and Mechanism of Action
Cinnamic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2] The trimethoxy substitution pattern is often associated with the modulation of key signaling pathways involved in cell survival and proliferation. Based on studies of related trimethoxy compounds, a plausible mechanism of action for this compound analogs involves the inhibition of pro-survival signaling pathways such as the MAPK and NF-κB pathways, leading to the activation of the intrinsic apoptotic cascade.
Caption: Proposed signaling pathway for apoptosis induction by this compound analogs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro anticancer assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
Caption: Experimental workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Analysis of Apoptosis by Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[5][6]
Detailed Protocol:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
While the direct exploration of the structure-activity relationship of this compound analogs is an emerging area, the existing knowledge on related cinnamic acid derivatives provides a strong foundation for future drug discovery efforts. The modification of the carboxylic acid moiety and the creation of hybrid molecules appear to be promising strategies for enhancing anticancer potency. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to elucidate their specific SAR and to identify lead compounds for further development as novel anticancer agents. The experimental protocols provided herein offer a standardized approach for such evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
Unveiling the Synergistic Potential: A Comparative Guide to Trans-2,3,4-Trimethoxycinnamic Acid and Antibiotic Combinations
For researchers, scientists, and drug development professionals, this guide explores the promising, yet under-investigated, synergistic effects of trans-2,3,4-Trimethoxycinnamic acid with conventional antibiotics. While direct quantitative data on this specific compound's synergistic activity is emerging, this document provides a comprehensive overview of the scientific rationale for its potential, alongside detailed experimental protocols to facilitate further research in this critical area of antimicrobial drug development.
This compound, a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has garnered attention for its inherent biological activities. Notably, it has demonstrated antitoxic and antibiofilm properties against pathogenic bacteria such as Escherichia coli. This intrinsic antimicrobial action suggests a strong potential for synergistic interactions when combined with established antibiotics, a strategy increasingly vital in the fight against multidrug-resistant pathogens.
The Rationale for Synergy: Learning from Cinnamic Acid Derivatives
While specific studies on the synergistic effects of this compound are limited, extensive research on related cinnamic acid derivatives provides a strong foundation for its potential. For instance, compounds like 3-methoxycinnamic acid have been shown to enhance the efficacy of antibiotics such as gentamicin (B1671437) and ampicillin (B1664943) against multidrug-resistant strains of E. coli and S. aureus, respectively[1]. Similarly, other derivatives have exhibited synergistic effects with various classes of antibiotics, leading to significant reductions in the minimum inhibitory concentrations (MICs) of the antibiotics[2][3].
The proposed mechanism for this synergy often involves the disruption of bacterial defense systems, such as biofilm formation and quorum sensing (QS). Several cinnamic acid derivatives have been identified as potent inhibitors of QS, a cell-to-cell communication system that regulates virulence factor production and biofilm maturation in many pathogenic bacteria[4][5][6][7][8]. By interfering with these pathways, these compounds can render bacteria more susceptible to the action of conventional antibiotics.
Experimental Protocols for Assessing Synergy
To empower researchers to investigate the synergistic potential of this compound, this section provides detailed methodologies for key in vitro experiments.
Checkerboard Assay for Determining Synergy
The checkerboard assay is a widely used method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Experimental Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the desired antibiotic in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of 4x the highest final concentration to be tested.
-
Plate Setup: In a 96-well microtiter plate, serially dilute the antibiotic horizontally and this compound vertically. This creates a matrix of wells with varying concentrations of both compounds. Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Compound A + FIC of Compound B
-
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Analysis for Bactericidal Effects
Time-kill assays assess the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Experimental Protocol:
-
Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.
-
Exposure: In flasks containing fresh broth, add the antimicrobial agents at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Inoculate with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Biofilm Disruption Assay
This assay evaluates the ability of the compound to disrupt pre-formed biofilms.
Experimental Protocol:
-
Biofilm Formation: Grow bacterial biofilms in 96-well microtiter plates by inoculating a bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth) and incubating for 24-48 hours.
-
Treatment: After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh medium containing various concentrations of this compound, the antibiotic, and their combinations to the wells.
-
Incubation: Incubate the plates for a further 24 hours.
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Wash the wells with PBS.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm disruption.
-
Visualizing the Mechanisms and Workflows
To further aid in the understanding of the potential synergistic mechanisms and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for assessing the synergistic effects of this compound with antibiotics.
Caption: Proposed mechanism of synergy via Quorum Sensing inhibition by this compound.
Conclusion and Future Directions
The exploration of synergistic interactions between natural compounds and existing antibiotics is a crucial frontier in combating antimicrobial resistance. While direct evidence for the synergy of this compound is still needed, the data from related cinnamic acid derivatives, coupled with its known anti-biofilm activity, presents a compelling case for its investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate this potential. Future studies should focus on performing these synergistic assays against a broad panel of clinically relevant, drug-resistant bacteria. Elucidating the precise molecular mechanisms of synergy will be paramount in developing novel and effective combination therapies for infectious diseases.
References
- 1. Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Quorum Sensing Controlled Virulence Factors and Biofilm Formation of Streptococcus mutans Isolated From Orthodontic Subjects by 4-Hydroxycinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens [frontiersin.org]
- 8. Inhibition of quorum sensing-controlled virulence factors and biofilm formation in Pseudomonas fluorescens by cinnamaldehyde. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of trans- and cis-2,3,4-Trimethoxycinnamic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is critical for lead optimization and mechanism-of-action studies. This guide provides a comparative analysis of the biological activity of trans-2,3,4-Trimethoxycinnamic acid and its corresponding cis-isomer.
Overview of Biological Activity
This compound, a naturally occurring phenylpropanoid found in Chinese cinnamon, has been reported to possess antitoxic and antibiofilm activity against Escherichia coli.[2][3] This activity is linked to its ability to competitively inhibit the TraR protein, a key regulator in bacterial quorum sensing.[2]
While direct experimental data for cis-2,3,4-Trimethoxycinnamic acid is lacking, studies on other cinnamic acid derivatives suggest that the cis-isomers are often significantly less active than their trans-counterparts. For example, in a structure-activity relationship study of fumagillin (B1674178) analogues, which are methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors, the cis-cinnamic acid ester derivatives were found to be much less active than the corresponding trans-isomers.[4] This suggests that the geometric configuration of the double bond is a critical determinant of biological activity, likely due to the specific conformational requirements for binding to the target protein.
Quantitative Comparison of Activity
The following table summarizes the available quantitative data for the biological activity of this compound. No quantitative data for the cis-isomer was found in the reviewed literature.
| Compound | Target/Assay | Activity Metric | Value | Reference |
| This compound | TraR (Quorum Sensing) | Inhibition | Competitive Inhibitor | [2] |
| This compound | Escherichia coli | Antibiofilm/Antitoxic | Active | [2] |
Experimental Protocols
To facilitate further research into the comparative activities of these isomers, a generalized experimental protocol for assessing quorum sensing inhibition is provided below. This protocol is based on common methodologies used in the field.
Quorum Sensing Inhibition Assay (General Protocol)
-
Bacterial Strain and Reporter System: An appropriate bacterial reporter strain is used, such as Agrobacterium tumefaciens NTL4(pZLR4), which contains a traG-lacZ reporter fusion. This system produces β-galactosidase in response to an acyl-homoserine lactone (AHL) signal.
-
Preparation of Compounds: Stock solutions of trans- and cis-2,3,4-Trimethoxycinnamic acid are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final concentrations.
-
Assay Procedure:
-
The reporter strain is grown overnight in a suitable medium.
-
The overnight culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
In a 96-well microtiter plate, the diluted bacterial culture is mixed with the AHL signal molecule (e.g., 3-oxo-C8-HSL) and the various concentrations of the test compounds (the two isomers).
-
Appropriate controls (no compound, no AHL) are included.
-
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24 hours).
-
Quantification of β-Galactosidase Activity: The β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance is read at a specific wavelength (e.g., 420 nm).
-
Data Analysis: The percentage of inhibition of quorum sensing is calculated for each concentration of the test compounds relative to the control with the AHL signal but without any inhibitor. IC₅₀ values can then be determined from the dose-response curves.
Caption: Experimental workflow for quorum sensing inhibition assay.
Signaling Pathway Involvement
The anti-inflammatory properties of many cinnamic acid derivatives have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] While not directly demonstrated for 2,3,4-Trimethoxycinnamic acid, it represents a plausible mechanism of action for its potential anti-inflammatory effects. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Conclusion and Future Directions
References
Safety Operating Guide
Navigating the Safe Disposal of trans-2,3,4-Trimethoxycinnamic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-2,3,4-Trimethoxycinnamic acid, drawing upon safety data sheets (SDS) for closely related compounds to ensure a comprehensive and cautious approach.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following procedures are based on the SDS for the structurally similar compounds, 3,4,5-Trimethoxycinnamic acid and trans-Cinnamic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE). Based on related compounds, this compound may cause skin and serious eye irritation.
| Hazard | GHS Classification (based on related compounds) | Recommended PPE |
| Skin Irritation | Category 2[1][2][3] | Protective gloves, Impervious clothing[3][4] |
| Eye Irritation | Category 2A / Category 2[1][2][3] | Safety goggles with side-shields or chemical safety goggles[3][4] |
| Respiratory Irritation | Category 3 (for trans-Cinnamic acid)[2][3] | Suitable respirator, use in a well-ventilated area or with local exhaust ventilation[1][3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid release into the environment. Do not let the product enter drains or water courses.
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.
-
Ensure the container is suitable for chemical waste, is in good condition, and has a secure lid.
-
-
Handling Spills:
-
In the event of a spill, ensure adequate ventilation and evacuate non-essential personnel from the area.[1][3]
-
Wear the appropriate PPE as detailed in the table above.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated waste container.
-
For solutions, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect the absorbed material and place it in the sealed waste container.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal:
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[3]
-
This typically involves arranging for collection by a licensed hazardous waste disposal company. Contact your institution's EHS department to coordinate a pickup.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling trans-2,3,4-Trimethoxycinnamic acid
Disclaimer: A specific Safety Data Sheet (SDS) for trans-2,3,4-Trimethoxycinnamic acid was not located. The following guidance is based on safety protocols for the structurally similar compounds, trans-Cinnamic acid and 3,4,5-Trimethoxycinnamic acid, as well as general laboratory best practices. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respirator should be used. | To minimize the inhalation of any potential vapors, dust, or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for ensuring a safe laboratory environment.
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for a similar compound, such as trans-Cinnamic acid, before beginning work.[3][4][5][6]
- Ensure a certified chemical fume hood is available and functioning correctly.
- Prepare your designated workspace within the fume hood, ensuring it is clean and uncluttered.
- Assemble all necessary equipment and reagents before handling the compound.
- Ensure an eyewash station and safety shower are readily accessible.[6]
2. Handling:
- Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
- When transferring the compound, do so carefully to avoid generating dust or aerosols.[5]
- Use a spatula or other appropriate tool for transferring the solid material.
- Keep the container tightly sealed when not in use to prevent the release of any potential vapors or dust.[5][7]
- Avoid contact with skin, eyes, and clothing.[4][8]
3. Post-Handling and Cleanup:
- After handling, decontaminate all work surfaces with an appropriate cleaning agent.
- Carefully remove and dispose of contaminated PPE.
- Wash hands and any exposed skin thoroughly with soap and water.[4][8]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[4] |
| Skin Contact | Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] |
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]
-
Disposal Method: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][7] In general, this may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
